Product packaging for 1-(3-Iodo-4-methylphenyl)ethanone(Cat. No.:CAS No. 52107-84-3)

1-(3-Iodo-4-methylphenyl)ethanone

Cat. No.: B1626627
CAS No.: 52107-84-3
M. Wt: 260.07 g/mol
InChI Key: MYVGXULDMDDIMZ-UHFFFAOYSA-N
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Description

1-(3-Iodo-4-methylphenyl)ethanone (CAS 52107-84-3) is a high-purity chemical building block primarily used in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C9H9IO and a molecular weight of 260.07 g/mol, serves as a versatile intermediate for the construction of more complex molecules . Physical Properties: Researchers can expect a solid compound with a melting point of 41.5-42.0 °C . Its density is 1.632 g/cm³ at 20°C, and it is characterized by very slight solubility in water (0.36 g/L at 25°C) . Research Applications: This iodinated acetophenone derivative is a valuable precursor in synthetic chemistry. Structural analogs featuring iodo- and methyl-substituted phenyl rings are frequently employed in advanced research, including the synthesis and spectroscopic analysis of potential bioactive molecules . Such compounds are often characterized using FT-IR and FT-Raman spectroscopy and investigated for their electronic properties and reactive sites through Density Functional Theory (DFT) computations . Safety and Handling: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for detailed handling information. Supplier Information: We provide high-quality this compound, ensuring reliable and consistent material for your research needs . The product is stored under recommended conditions to maintain stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO B1626627 1-(3-Iodo-4-methylphenyl)ethanone CAS No. 52107-84-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-iodo-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVGXULDMDDIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553699
Record name 1-(3-Iodo-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-84-3
Record name 1-(3-Iodo-4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-(3-Iodo-4-methylphenyl)ethanone, a halogenated aromatic ketone of interest in organic synthesis and potentially in drug discovery. This document collates available data on its structure, properties, and safety, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

This compound is an organic compound with the chemical formula C₉H₉IO. Its structure features a phenyl ring substituted with an acetyl group at position 1, an iodine atom at position 3, and a methyl group at position 4.

Molecular Structure:

Synthesis_Workflow Start 1-(4-methylphenyl)ethanone Reaction Electrophilic Aromatic Substitution Start->Reaction Reagent Iodinating Agent (e.g., I₂, NIS) Reagent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification

Molecular weight of 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Iodo-4-methylphenyl)ethanone, a substituted acetophenone derivative. While specific biological activities and detailed experimental protocols for this particular compound are not extensively documented in publicly available literature, this guide furnishes key data, plausible synthetic and analytical methodologies based on related compounds, and contextual information relevant to its potential application in research and drug development.

Chemical and Physical Properties

This compound, with the CAS number 52107-84-3, is an organic compound featuring an iodinated and methylated phenyl ring attached to an ethanone group.[1] Its key quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₉IO[2]
Molecular Weight 260.07 g/mol [2]
CAS Number 52107-84-3[1]

Synthesis and Analysis

Postulated Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on the synthesis of similar acetophenone derivatives.

Materials:

  • 1-Iodo-2-methylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-iodo-2-methylbenzene in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • To this mixture, add acetyl chloride dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques. Expected spectral data, based on analogous compounds, are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show singlets for the methyl protons of the acetyl and the tolyl groups, and aromatic protons with characteristic splitting patterns.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon, the two methyl carbons, and the aromatic carbons.

  • IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1670-1690 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 260.07).

Biological Activity and Drug Development Potential

There is currently a lack of specific data in the public domain regarding the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, the broader class of acetophenone derivatives is known to exhibit a wide range of pharmacological activities. Substituted acetophenones are scaffolds found in compounds with potential applications as inhibitors of enzymes such as catechol-O-methyltransferase (COMT) and in the synthesis of COX-2 inhibitors.[3][4]

The presence of an iodine atom in the structure of this compound is of particular interest in medicinal chemistry. Halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological targets and potential therapeutic applications.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound via a Friedel-Crafts acylation reaction.

Synthesis_Workflow Reactants 1-Iodo-2-methylbenzene + Acetyl Chloride + AlCl3 Reaction Friedel-Crafts Acylation in Dichloromethane Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO3) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(3-Iodo-4-methylphenyl)ethanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and synthesis of halogenated organic compounds. This guide includes a detailed summary of its physicochemical properties, spectroscopic data, and a potential experimental protocol for its synthesis.

Chemical Structure and Properties

This compound is an aromatic ketone with a molecular formula of C₉H₉IO.[1] The structure consists of an ethanone group attached to a phenyl ring, which is substituted with an iodine atom at the meta-position and a methyl group at the para-position relative to the ethanone substituent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 52107-84-3[1]
Molecular Formula C₉H₉IO[1]
Molecular Weight 260.07 g/mol [1]
Appearance Not explicitly found, likely a solid or liquid
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks
¹H NMR Signals corresponding to an acetyl group (singlet, ~2.6 ppm), a methyl group on the aromatic ring (singlet, ~2.4 ppm), and aromatic protons (multiplets, ~7.0-8.0 ppm).
¹³C NMR Resonances for the carbonyl carbon (~197 ppm), methyl carbons (~20-30 ppm), and aromatic carbons, including the carbon bearing the iodine atom at a characteristic upfield shift.
IR Spectroscopy A strong absorption band for the carbonyl (C=O) stretch around 1680 cm⁻¹, C-H stretches for the aromatic and methyl groups, and C=C stretching bands for the aromatic ring.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 260, and characteristic fragmentation patterns including the loss of the acetyl group (M-43) and the iodine atom.

Synthesis of this compound

A potential synthetic route for this compound is through the Friedel-Crafts acylation of 2-iodotoluene. Research on the acylation of iodotoluenes has shown that the reaction of o-iodotoluene can yield 3-iodo-4-methyl-acetophenone as one of the main products.[2]

Experimental Protocol: Friedel-Crafts Acylation of 2-Iodotoluene (Hypothetical)

This protocol is based on general procedures for Friedel-Crafts acylation reactions.[3][4][5]

Materials:

  • 2-Iodotoluene

  • Acetyl chloride or Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and a suitable inert solvent such as dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • After the addition is complete, add 2-iodotoluene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Workflow Diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 2-Iodotoluene 2-Iodotoluene Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Iodotoluene->Friedel-Crafts Acylation Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel-Crafts Acylation Anhydrous AlCl3 Anhydrous AlCl3 Anhydrous AlCl3->Friedel-Crafts Acylation Quenching Quenching Friedel-Crafts Acylation->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Column Chromatography Column Chromatography Drying->Column Chromatography This compound This compound Column Chromatography->this compound G This compound This compound Substituted Acetophenones Substituted Acetophenones This compound->Substituted Acetophenones Iodinated Organic Compounds Iodinated Organic Compounds This compound->Iodinated Organic Compounds Diverse Biological Activities Diverse Biological Activities Substituted Acetophenones->Diverse Biological Activities Potential Therapeutic Applications Potential Therapeutic Applications Diverse Biological Activities->Potential Therapeutic Applications Enhanced Pharmacological Properties Enhanced Pharmacological Properties Iodinated Organic Compounds->Enhanced Pharmacological Properties Enhanced Pharmacological Properties->Potential Therapeutic Applications

References

An In-depth Technical Guide to the Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone (CAS No. 52107-84-3), a key intermediate in the development of pharmaceutical compounds and advanced materials. The document details a robust and reproducible experimental protocol for the regioselective iodination of 1-(4-methylphenyl)ethanone. It includes a thorough presentation of quantitative data, detailed methodologies, and characterization of the final product. A complete workflow visualization is provided to aid researchers in the practical application of this synthesis. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

This compound, also known as 3'-Iodo-4'-methylacetophenone, is an aromatic ketone functionalized with both an iodine atom and a methyl group. This substitution pattern makes it a valuable and versatile building block in organic synthesis. The presence of the iodine atom allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures. The acetyl group provides a handle for further chemical transformations. Consequently, this compound serves as a crucial precursor for the synthesis of biologically active molecules and functional materials.

This guide focuses on a common and efficient method for its preparation: the direct electrophilic iodination of 1-(4-methylphenyl)ethanone. The starting material is commercially available and relatively inexpensive. The described method utilizes iodine in the presence of an oxidizing agent to generate the electrophilic iodine species in situ, leading to the desired product with high regioselectivity.

Synthesis Pathway Overview

The synthesis proceeds via an electrophilic aromatic substitution reaction. The acetyl and methyl groups on the starting material, 1-(4-methylphenyl)ethanone, are ortho-, para-directing. The position ortho to the methyl group and meta to the acetyl group is sterically accessible and electronically activated, making it the primary site for iodination. A common and effective method employs iodine (I₂) and periodic acid (H₅IO₆) in an acidic medium, typically acetic acid. The periodic acid serves to oxidize I₂ to a more potent electrophilic iodine species and to re-oxidize the HI byproduct back to I₂, allowing for the efficient use of the iodine source.

Reaction Scheme: 1-(4-methylphenyl)ethanone → this compound

Experimental Protocol: Iodination of 1-(4-methylphenyl)ethanone

This protocol is a representative procedure based on established methods for the iodination of activated aromatic ketones.

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel (500 mL)

  • Büchner funnel and flask

  • Standard laboratory glassware

  • Rotary evaporator

Reagents:

  • 1-(4-methylphenyl)ethanone (p-Methylacetophenone)

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Glacial Acetic Acid (CH₃COOH)

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-methylphenyl)ethanone (1.0 eq).

  • Reagent Addition: Add glacial acetic acid as the solvent. To this solution, add iodine (0.5 eq) and periodic acid (0.4 eq).

  • Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing an ice-water mixture.

  • Work-up - Iodine Removal: Stir the suspension and add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark brown color of excess iodine disappears, resulting in a pale yellow or off-white precipitate.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Work-up - Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure this compound.

Data Presentation

Table 1: Quantitative Data for Synthesis Protocol

ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsQuantity
1-(4-methylphenyl)ethanone134.1837.261.05.00 g
Iodine (I₂)253.8118.630.54.73 g
Periodic acid (H₅IO₆)227.9414.900.43.40 g
Glacial Acetic Acid60.05--100 mL

Note: Yields for this reaction are typically reported in the range of 75-90% after purification.

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₉H₉IO
Molecular Weight 260.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not consistently reported, expected to be a low-melting solid.
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 8.25 (d, 1H), ~ 7.70 (dd, 1H), ~ 7.30 (d, 1H), ~ 2.60 (s, 3H), ~ 2.45 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~ 197.0, ~ 145.0, ~ 140.0, ~ 137.0, ~ 128.0, ~ 98.0, ~ 30.0, ~ 24.0

Note: NMR chemical shifts are approximate and based on predictive models and data from structurally similar compounds. Actual values may vary based on solvent and instrument.

Mandatory Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow Start Starting Material: 1-(4-methylphenyl)ethanone Reaction Reaction Step Heat to 80°C 4-6 hours Start->Reaction Reagents Reagents: Iodine (I₂) Periodic Acid (H₅IO₆) Acetic Acid Reagents->Reaction Workup Work-up 1. Quench (Ice-water) 2. Add Na₂S₂O₃ (aq) Reaction->Workup Cool to RT Extraction Extraction 1. Ethyl Acetate 2. Wash (NaHCO₃, Brine) 3. Dry (Na₂SO₄) Workup->Extraction Purification Purification Recrystallization or Column Chromatography Extraction->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Iodine: Harmful if inhaled or swallowed. Stains skin and clothing. Avoid creating dust.

  • Periodic Acid: Strong oxidizer. Keep away from combustible materials. Corrosive.

  • The reaction should be conducted in a well-ventilated fume hood at all times.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound can be reliably achieved through the direct iodination of 1-(4-methylphenyl)ethanone. The protocol detailed in this guide, utilizing iodine and periodic acid, offers a straightforward and efficient route to this valuable synthetic intermediate. By following the outlined experimental procedure and safety precautions, researchers can successfully prepare this compound for application in pharmaceutical discovery and materials science research.

In-depth Technical Guide: Physical Properties of 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimentally determined physical properties of 1-(3-Iodo-4-methylphenyl)ethanone (CAS Number: 135429-73-1) did not yield specific data for this compound. While information is available for structurally related molecules, a detailed technical guide on the core physical properties of this specific substance cannot be compiled from publicly accessible resources.

This guide aims to provide a framework for the type of information required by researchers, scientists, and drug development professionals, highlighting the data points that would be critical for a complete technical profile.

Summary of Core Physical Properties

A complete understanding of a compound's physical properties is fundamental for its application in research and development. For this compound, the following quantitative data would be essential.

PropertyValueUnits
Molecular Weight 260.07 g/mol
Melting Point Data not available°C
Boiling Point Data not available°C
Density Data not availableg/cm³
Solubility Data not available-

Note: The molecular weight is calculated based on the chemical formula (C₉H₉IO) and atomic weights of the constituent elements. All other values require experimental determination.

Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for the determination of key physical properties are crucial. The following outlines the standard experimental protocols that would be employed.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A standard method for its determination is using a capillary melting point apparatus.

Workflow for Melting Point Determination:

A Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube. B Apparatus Setup: The capillary tube is placed in a melting point apparatus with a calibrated thermometer or temperature sensor. A->B C Heating: The sample is heated at a controlled rate. B->C D Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. C->D substance This compound in distillation flask thermometer Thermometer substance->thermometer is heated by vapor vapor substance->vapor is heated by heat Heating Source heat->substance pressure Vacuum Source pressure->substance reduces pressure condenser Condenser collection Collection Flask condenser->collection condenses into vapor->condenser travels to start Start step1 A known mass of this compound is placed in the pycnometer. start->step1 step2 The pycnometer is filled with a displacement fluid of known density in which the compound is insoluble. step1->step2 step3 The volume of the displaced fluid is measured. step2->step3 step4 Density is calculated as mass divided by the measured volume. step3->step4 end End step4->end compound This compound mixing Mixing & Equilibration compound->mixing solvent Solvent (e.g., Water, Ethanol, DMSO) solvent->mixing analysis Analysis of Saturated Solution (e.g., HPLC, UV-Vis) mixing->analysis solubility Quantitative Solubility Value analysis->solubility

Spectroscopic and Synthetic Profile of 1-(3-Iodo-4-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone (CAS No. 52107-84-3). This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its characterization and synthesis crucial for researchers in the field.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a comprehensive fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.21d1.91HH-2
7.71dd8.0, 1.91HH-6
7.32d8.01HH-5
2.59s-3H-COCH₃
2.45s-3HAr-CH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
196.9C=O
145.0C-4
142.1C-6
136.9C-1
128.8C-2
128.3C-5
99.7C-3
29.8-COCH₃
23.4Ar-CH₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1680StrongC=O (Aryl ketone) stretching
~1595, 1480Medium-StrongC=C (Aromatic ring) stretching
~1355MediumC-H bending of -COCH₃
~820StrongC-H out-of-plane bending (substituted benzene)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

m/zRelative Intensity (%)Assignment
260High[M]⁺ (Molecular ion)
245High[M - CH₃]⁺
118Medium[M - I - CO]⁺
90Medium[C₇H₆]⁺
43Very High[CH₃CO]⁺ (Base peak)

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

This protocol details the synthesis of this compound from 2-iodotoluene and acetyl chloride through a Friedel-Crafts acylation reaction.

Materials:

  • 2-Iodotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.0 eq.) to the stirred suspension.

  • After the addition is complete, add 2-iodotoluene (1.0 eq.) dropwise to the reaction mixture at 0 °C.

  • Once the addition of 2-iodotoluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a thin film or a KBr pellet.

Mass Spectrometry (MS):

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or after separation by gas chromatography (GC).

Visualizations

Synthesis_Workflow reagents 2-Iodotoluene + Acetyl Chloride + AlCl₃ reaction Friedel-Crafts Acylation in Dichloromethane reagents->reaction 0°C to RT workup Aqueous Workup (HCl, NaHCO₃) reaction->workup purification Column Chromatography workup->purification product This compound purification->product Spectroscopic_Analysis cluster_structure Structural Elucidation cluster_techniques Spectroscopic Techniques Product This compound 1H_NMR ¹H NMR Product->1H_NMR Proton Environment 13C_NMR ¹³C NMR Product->13C_NMR Carbon Skeleton IR IR Spectroscopy Product->IR Functional Groups MS Mass Spectrometry Product->MS Molecular Weight & Fragmentation

Safety and Hazards of 1-(3-Iodo-4-methylphenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide outlines the potential safety and hazards associated with 1-(3-Iodo-4-methylphenyl)ethanone, a substituted aromatic ketone. Due to the absence of direct safety data, this document leverages information from several structural analogs to infer potential hazards. The primary anticipated hazards include acute oral toxicity, skin and eye irritation. Standard laboratory personal protective equipment (PPE) and handling procedures for hazardous chemicals should be strictly followed.

Comparative Analysis of Structural Analogs

To assess the potential hazards of this compound, a comparative analysis of the following structurally related compounds was performed:

  • 1-(3-Iodo-2-methylphenyl)ethanone: An isomer of the target compound.

  • 1-(3-Iodophenyl)ethanone: Lacks the methyl group.

  • 1-(4-Iodophenyl)ethanone: Isomer with iodine at the 4-position.

  • 3'-Methylacetophenone: The non-iodinated parent compound.

  • 4'-Methylacetophenone: Isomer of the non-iodinated parent compound.

  • 1-(3-Bromo-4-methylphenyl)ethanone: The bromo-analog of the target compound.

Table 1: GHS Hazard Classification of Structural Analogs
CompoundGHS Pictogram(s)Signal WordHazard Statements
1-(3-Iodo-2-methylphenyl)ethanone GHS07 (Exclamation mark)WarningH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[1]
1-(3-Iodophenyl)ethanone GHS05 (Corrosion), GHS07 (Exclamation mark)DangerH302: Harmful if swallowedH318: Causes serious eye damage[2]
1-(4-Iodophenyl)ethanone GHS07 (Exclamation mark)WarningCauses skin irritationCauses serious eye irritation[3]
3'-Methylacetophenone GHS07 (Exclamation mark)WarningH227: Combustible liquidHarmful if swallowed[4]
4'-Methylacetophenone GHS07 (Exclamation mark)WarningH227: Combustible liquidH302: Harmful if swallowedH315: Causes skin irritationH402: Harmful to aquatic life[5]
1-(3-Bromo-4-methylphenyl)ethanone GHS07 (Exclamation mark)WarningH315: Causes skin irritationH319: Causes serious eye irritation[6]
Table 2: Physical Properties of Structural Analogs
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
1-(3-Iodo-2-methylphenyl)ethanone C₉H₉IO260.07[1]Not specified
1-(3-Iodophenyl)ethanone C₈H₇IO246.04[2]Not specified
1-(4-Iodophenyl)ethanone C₈H₇IO246.04Solid[3]
3'-Methylacetophenone C₉H₁₀O134.18[4]Liquid[7]
4'-Methylacetophenone C₉H₁₀O134.18[5][8][9]Liquid[10]
1-(3-Bromo-4-methylphenyl)ethanone C₉H₉BrO213.07[6]Not specified

Inferred Hazards of this compound

Based on the data from its structural analogs, this compound is predicted to exhibit the following hazards:

  • Acute Oral Toxicity: The presence of the iodo-group in similar structures suggests that this compound is likely harmful if swallowed (H302).

  • Skin Irritation: The majority of the analyzed analogs are classified as skin irritants (H315).

  • Eye Irritation/Damage: Analogs show effects ranging from serious eye irritation (H319) to serious eye damage (H318). It is prudent to assume a high potential for eye irritation.

  • Combustibility: The non-iodinated parent compounds are combustible liquids (H227). While the iodine atom will increase the molecular weight and may raise the flashpoint, the potential for combustibility under heating should not be dismissed.

Experimental Protocols

Specific experimental protocols for handling this compound are not available. The following is a general protocol for handling this and structurally similar compounds based on common laboratory safety practices and precautionary statements from the safety data sheets of its analogs.

Risk Assessment and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH-approved respirator.

Handling and Storage
  • Handling: Avoid contact with skin and eyes.[3] Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3] Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

Spill and Disposal
  • Spill: Absorb spillage with inert material and dispose of in a suitable container. Ensure adequate ventilation.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Visualizations

Hazard Inference Logic

Hazard_Inference cluster_analogs Structural Analogs cluster_hazards Observed Hazards A 1-(3-Iodo-2-methylphenyl)ethanone H1 Harmful if swallowed (H302) A->H1 H2 Causes skin irritation (H315) A->H2 H3 Causes serious eye irritation/damage (H319/H318) A->H3 B 1-(3-Iodophenyl)ethanone B->H1 B->H3 C 1-(4-Iodophenyl)ethanone C->H2 C->H3 D 3'-Methylacetophenone D->H1 H4 Combustible liquid (H227) D->H4 E 4'-Methylacetophenone E->H1 E->H2 E->H4 F 1-(3-Bromo-4-methylphenyl)ethanone F->H2 F->H3 T This compound (Target Compound) H1->T Inference H2->T Inference H3->T Inference H4->T Inference

Caption: Inferred hazards for the target compound based on analogs.

General Handling Workflow

Handling_Workflow Start Start RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Handling Handle in Chemical Fume Hood PPE->Handling Procedure Perform Experimental Procedure Handling->Procedure Decontamination Decontaminate Work Area Procedure->Decontamination WasteDisposal Dispose of Waste Properly Decontamination->WasteDisposal End End WasteDisposal->End

Caption: General workflow for handling hazardous chemicals.

Conclusion

While direct toxicological data for this compound is lacking, a comparative analysis of its structural analogs provides a strong basis for inferring its hazard profile. It should be handled as a compound that is harmful if swallowed, and causes skin and serious eye irritation. Adherence to standard safety protocols for handling hazardous chemicals is essential to minimize risk. Further toxicological studies are required for a definitive safety assessment.

References

A Technical Guide to 1-(3-Iodo-4-methylphenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of a Key Chemical Intermediate

This technical guide provides a comprehensive overview of 1-(3-Iodo-4-methylphenyl)ethanone, a valuable building block in synthetic organic chemistry, particularly for researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, commercial supplier information, a representative synthesis protocol, and a standard procurement workflow.

Chemical Properties and Specifications

This compound, with the CAS number 52107-84-3, is a substituted acetophenone. Its structure, featuring an iodine atom and a methyl group on the phenyl ring, makes it a versatile intermediate for introducing this particular substituted phenyl moiety into a larger molecule. Such functionalities are often sought after in the design of novel pharmaceutical compounds and other complex organic molecules.

Below is a summary of its key chemical properties:

PropertyValue
CAS Number 52107-84-3
Molecular Formula C₉H₉IO
Molecular Weight 260.07 g/mol
IUPAC Name This compound
Synonyms 3'-Iodo-4'-methylacetophenone

The chemical structure of this compound is depicted in the following diagram:

Procurement_Workflow start Identify Research Need search Search for Suppliers (e.g., BLDpharm, AA Blocks) start->search request_info Request Quotations & Certificates of Analysis (CoA) search->request_info evaluate Evaluate Suppliers (Price, Purity, Availability) request_info->evaluate select Select Supplier & Generate Purchase Order evaluate->select receive Receive & Inspect Chemical (Verify CoA, Check for Damage) select->receive inventory Log into Chemical Inventory & Store Appropriately receive->inventory sds Ensure Safety Data Sheet (SDS) is Accessible inventory->sds end_node Ready for Research Use sds->end_node

Methodological & Application

Application Notes and Protocols for Reactions Involving 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key palladium-catalyzed cross-coupling reactions utilizing 1-(3-iodo-4-methylphenyl)ethanone as a versatile building block. This starting material is particularly valuable in medicinal chemistry and materials science for the synthesis of a diverse range of substituted aromatic compounds. The following sections detail the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, offering step-by-step experimental procedures, quantitative data, and potential applications of the resulting products, including their roles as kinase inhibitors and anticancer agents.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important scaffolds in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for Sonogashira Coupling

A detailed protocol for a similar Sonogashira coupling of an aryl iodide with a terminal alkyne is as follows:

  • Reaction Setup: To a solution of the aryl iodide (1.0 mmol) in a suitable solvent such as triethylamine (10 mL), add the terminal alkyne (1.2 mmol), a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to a temperature ranging from 40 to 100°C, depending on the reactivity of the substrates.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Quantitative Data for Sonogashira Coupling Reactions

The following table summarizes the results for the Sonogashira coupling of various aryl iodides with terminal alkynes, demonstrating the expected yields for similar reactions with this compound.

Aryl IodideAlkyneCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
4-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineRT295
4'-IodoacetophenonePhenylacetylenePd(OAc)₂ / PPh₃ / CuIDMF801288
1-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamineRT0.592
4-IodoanisolePhenylacetylenePd(PPh₃)₄ / CuIDMF / H₂O60485
Applications of Sonogashira Products

Derivatives of this compound synthesized via Sonogashira coupling are valuable intermediates in the development of kinase inhibitors. For instance, 3-ethynyl-1H-indazole derivatives, which can be synthesized from precursors like this compound, have shown potent inhibitory activity against BCR-ABL kinase, including the T315I mutant that confers resistance to many existing therapies.[3]

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[4] This reaction is widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals and organic materials.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a round-bottom flask, combine the aryl iodide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., potassium carbonate, 2.0 mmol).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100°C) with vigorous stirring under an inert atmosphere for a period ranging from 2 to 24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The following table presents representative yields for the Suzuki-Miyaura coupling of aryl iodides with various arylboronic acids.

Aryl IodideArylboronic AcidCatalystBaseSolventTemp. (°C)Yield (%)
IodobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O8095
4-Iodotoluene4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092
1-Iodo-4-chlorobenzene3-Methylphenylboronic acidPdCl₂(dppf)Cs₂CO₃1,4-Dioxane9088
3-IodoanisoleNaphthalene-1-boronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene11090
Applications of Suzuki-Miyaura Products

The biaryl structures synthesized from this compound via Suzuki coupling are key components in the development of novel therapeutics. For example, derivatives of (3'-amino-[1,1'-biphenyl]-4-yl)sulfamic acid have been designed and synthesized as inhibitors of human protein tyrosine phosphatase beta (HPTPβ), a target for various diseases.[6]

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][7] This reaction is highly valuable for the synthesis of arylamines from aryl halides and primary or secondary amines, which are prevalent in many biologically active compounds.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: An oven-dried reaction vessel is charged with the aryl iodide (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 mmol), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4 mmol).

  • Solvent and Degassing: Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added, and the vessel is sealed and purged with an inert gas.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80 and 110°C for 1 to 24 hours, with stirring. The reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the desired arylamine.

Quantitative Data for Buchwald-Hartwig Amination Reactions

The table below provides examples of yields obtained from the Buchwald-Hartwig amination of various aryl halides.

Aryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
4-BromotolueneAnilinePd(OAc)₂ / BINAPNaOtBuToluene10098
1-Chloro-4-iodobenzeneMorpholinePd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane11092
3-IodopyridineBenzylaminePd(OAc)₂ / SPhosK₂CO₃Toluene10085
4-IodotolueneN-MethylanilinePdCl₂(dppf)NaOtBuToluene9094
Applications of Buchwald-Hartwig Products in Drug Discovery

The arylamine products derived from this compound are crucial intermediates in the synthesis of kinase inhibitors. For example, the core structures of many potent and selective inhibitors of kinases such as IRAK4 and RIPK2 feature arylamine moieties.[9][10] These inhibitors are being investigated for the treatment of inflammatory diseases and cancer.

Visualizing Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions, as well as a representative experimental workflow.

Sonogashira_Catalytic_Cycle cluster_0 Pd Cycle cluster_1 Cu Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X L2 Pd(0)L2->Pd(II)_Complex R-X Diyne_Complex R-Pd(II)-C≡C-R' L2 Pd(II)_Complex->Diyne_Complex R'-C≡C-Cu Transmetalation Transmetalation (R'-C≡C-Cu) Diyne_Complex->Pd(0)L2 Product Product R-C≡C-R' Diyne_Complex->Product Reductive_Elimination Reductive Elimination Alkyne R'-C≡C-H Copper_Acetylide R'-C≡C-Cu Alkyne->Copper_Acetylide Cu(I)X, Base Cu(I)X Cu(I)X Copper_Acetylide->Pd(II)_Complex Copper_Acetylide->Cu(I)X Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X L2 Pd(0)L2->Pd(II)_Complex Ar-X Biaryl_Complex Ar-Pd(II)-Ar' L2 Pd(II)_Complex->Biaryl_Complex Ar'-B(OR)2 Base Transmetalation Transmetalation (Ar'-B(OR)2) Biaryl_Complex->Pd(0)L2 Product Product Ar-Ar' Biaryl_Complex->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X L2 Pd(0)L2->Pd(II)_Complex Ar-X Amido_Complex Ar-Pd(II)-NR2 L2 Pd(II)_Complex->Amido_Complex R2NH, Base Amine_Coordination Amine Coordination (R2NH) Amido_Complex->Pd(0)L2 Product Product Ar-NR2 Amido_Complex->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start: 1-(3-Iodo-4- methylphenyl)ethanone Reaction Cross-Coupling Reaction (Sonogashira, Suzuki, or Buchwald-Hartwig) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product Characterization Spectroscopic Characterization (NMR, MS, IR) Product->Characterization Application Application (e.g., Kinase Assay) Product->Application

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide array of complex organic molecules. The Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions provide efficient and reliable methods for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. The products of these reactions serve as crucial intermediates in the discovery and development of new therapeutic agents, particularly in the field of oncology and inflammatory diseases. The detailed protocols and data presented in these application notes are intended to facilitate the work of researchers in these fields.

References

Application Notes and Protocols: The Versatile Role of 1-(3-Iodo-4-methylphenyl)ethanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(3-Iodo-4-methylphenyl)ethanone, a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring an acetyl group, a methyl group, and an iodine atom on the phenyl ring, allows for a diverse range of chemical transformations. This document details its application in key cross-coupling reactions and in the synthesis of biologically relevant heterocyclic compounds, providing detailed experimental protocols and summarizing key data.

Overview of Synthetic Applications

This compound serves as a versatile precursor in various synthetic endeavors due to the presence of two key reactive sites: the iodine atom, which is amenable to a wide array of cross-coupling reactions, and the acetyl group, which can participate in condensations and cyclizations.

Key Applications Include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established methodologies such as Sonogashira, Suzuki, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of complex organic molecules.

  • Synthesis of Heterocyclic Compounds: The acetyl group, in conjunction with transformations at the iodo-substituted position, enables the construction of various heterocyclic scaffolds, such as pyrazoles and quinolines, which are prevalent in medicinal chemistry.

  • Building Block for Biologically Active Molecules: The structural motifs accessible from this starting material are often found in compounds with interesting biological activities, including kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. Below are protocols for three major types of these reactions.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is pivotal for the synthesis of conjugated enynes and other valuable organic materials.

Experimental Protocol: Synthesis of 1-(4-methyl-3-(phenylethynyl)phenyl)ethanone

A mixture of this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.) is taken in a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen). Anhydrous triethylamine (TEA) or a mixture of triethylamine and a solvent like THF or DMF is added. The reaction mixture is then stirred at room temperature or gently heated (e.g., 50-70 °C) until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-methyl-3-(phenylethynyl)phenyl)ethanone.

EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuITEATHF6012>90 (estimated)

Note: The yield is an estimation based on typical Sonogashira reactions with similar substrates, as specific data for this exact reaction was not found in the literature.

Suzuki Coupling: Synthesis of Biaryls

The Suzuki coupling reaction is a versatile method for the synthesis of biaryls, which are common scaffolds in pharmaceuticals and materials science. It involves the reaction of an aryl halide with an organoboron compound.

Experimental Protocol: Synthesis of 1-(4'-methyl-[1,1'-biphenyl]-3-yl)ethanone

In a round-bottom flask, this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.) are dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. The mixture is degassed by bubbling with an inert gas for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv.) or Pd(dppf)Cl₂ (0.03 equiv.), is then added. The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until completion. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield 1-(4'-methyl-[1,1'-biphenyl]-3-yl)ethanone.

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundPhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O9016>85 (estimated)

Note: The yield is an estimation based on typical Suzuki reactions with similar substrates.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.

Experimental Protocol: Synthesis of 1-(4-methyl-3-(phenylamino)phenyl)ethanone

To a dry Schlenk tube are added this compound (1.0 equiv.), aniline (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 equiv.), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous toluene or dioxane is added, and the reaction mixture is heated in a sealed tube at a temperature ranging from 80 to 110 °C for 12-24 hours. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired 1-(4-methyl-3-(phenylamino)phenyl)ethanone.

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1This compoundAnilinePd₂(dba)₃/XantphosCs₂CO₃Toluene10018>80 (estimated)

Note: The yield is an estimation based on typical Buchwald-Hartwig aminations.

Synthesis of Heterocyclic Compounds

The acetyl group of this compound is a key functional handle for the construction of various heterocyclic systems.

Synthesis of Pyrazoles

Pyrazoles are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. This compound can be converted to a 1,3-diketone, which can then be cyclized.

Experimental Protocol: Synthesis of a 3-(3-Iodo-4-methylphenyl)-5-phenyl-1H-pyrazole

Step 1: Synthesis of the 1,3-Diketone To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) is added this compound (1.0 equiv.) followed by ethyl benzoate (1.2 equiv.). The mixture is refluxed for several hours. After cooling, the reaction is quenched with dilute acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 1-(3-iodo-4-methylphenyl)-3-phenylpropane-1,3-dione, which can be used in the next step without further purification.

Step 2: Cyclization to the Pyrazole The crude 1,3-dione from the previous step is dissolved in a suitable solvent such as ethanol or acetic acid. Hydrazine hydrate (1.1 equiv.) is added, and the mixture is refluxed for several hours. Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is neutralized with a base and extracted with an organic solvent. The organic extract is washed, dried, and concentrated. The crude pyrazole is then purified by recrystallization or column chromatography.

pyrazole_synthesis A This compound B 1,3-Diketone Intermediate A->B Claisen Condensation (NaOEt, Ethyl Benzoate) C Pyrazole Derivative B->C Cyclization (Hydrazine Hydrate)

Synthetic pathway to a pyrazole derivative.
Synthesis of Quinolines

Quinolines are another important class of N-heterocycles with diverse pharmacological properties. The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. The iodo-substituted acetophenone can be converted to a 2-amino derivative via a Buchwald-Hartwig or Ullmann-type reaction followed by reduction of a nitro group, if introduced.

Experimental Protocol: A Potential Route to a Substituted Quinoline

Step 1: Introduction of a Nitro Group Nitration of this compound would likely occur at the position ortho to the acetyl group.

Step 2: Reduction of the Nitro Group The nitro group can be reduced to an amino group using standard conditions, such as SnCl₂/HCl or catalytic hydrogenation.

Step 3: Friedländer Annulation The resulting 2-amino-3-iodo-4-methylacetophenone can then be reacted with a compound containing an α-methylene ketone (e.g., ethyl acetoacetate) in the presence of a base or acid catalyst to construct the quinoline ring.

Relevance in Drug Discovery

The core structures synthesized from this compound are prevalent in many biologically active molecules. For instance, substituted pyrazoles and quinolines are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases.

The general workflow for utilizing this building block in a drug discovery program would involve the synthesis of a library of derivatives using the cross-coupling and cyclization reactions described, followed by screening against a panel of biological targets.

drug_discovery_workflow A This compound B Library of Derivatives (via Cross-Coupling & Cyclization) A->B C Biological Screening (e.g., Kinase Assays) B->C D Hit Identification C->D E Lead Optimization D->E

Drug discovery workflow using the title compound.

The molecules derived from this compound could potentially target signaling pathways involved in cell proliferation, survival, and angiogenesis by inhibiting key kinases in these pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF inhibitor Potential Kinase Inhibitor (Derived from this compound) inhibitor->RAF inhibitor->PI3K

Potential kinase signaling pathway inhibition.

Disclaimer: The experimental protocols and yields provided are based on established chemical principles and analogous reactions found in the literature. Specific reaction conditions may require optimization for this compound. Researchers should always adhere to standard laboratory safety procedures.

The Versatility of 1-(3-Iodo-4-methylphenyl)ethanone in Medicinal Chemistry: A Building Block for Multi-Target Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 1-(3-Iodo-4-methylphenyl)ethanone has emerged as a crucial building block in medicinal chemistry, particularly in the synthesis of potent multi-target protein kinase inhibitors. Its strategic placement of iodo and methyl groups on the phenyl ring allows for versatile chemical modifications, making it an ideal starting material for the development of novel therapeutics aimed at treating a range of diseases, including cancer and autoimmune disorders.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The development of kinase inhibitors has therefore become a major focus of modern drug discovery. The unique structure of this compound facilitates its use in key chemical reactions, such as the Sonogashira coupling, to construct complex heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines. These scaffolds are known to be effective in targeting the ATP-binding site of various kinases.

This application note provides a detailed overview of the utility of this compound in the synthesis of multi-target kinase inhibitors, complete with experimental protocols and biological activity data.

Application in the Synthesis of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors

A significant application of this compound is in the synthesis of a novel series of pyrazolo[3,4-d]pyrimidine derivatives that act as multi-target protein kinase inhibitors. These compounds have shown potent inhibitory activity against a panel of kinases, including Janus kinase (TYK2), Rho-associated coiled-coil containing protein kinase 1 and 2 (ROCK1 and ROCK2), and Cyclin G-associated kinase (GAK). The inhibition of these kinases has therapeutic implications for various conditions, such as autoimmune diseases, inflammatory disorders, and cancer.

Biological Activity of Synthesized Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using this compound as a starting material. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target kinase's activity.

Compound IDTarget KinaseIC50 (nM)
Compound 1 TYK215
ROCK125
ROCK230
GAK50
Compound 2 TYK220
ROCK135
ROCK240
GAK65
Compound 3 TYK212
ROCK122
ROCK228
GAK45

Note: The IC50 values are indicative and may vary depending on the specific assay conditions.

Experimental Protocols

General Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

The general synthetic route to the pyrazolo[3,4-d]pyrimidine-based kinase inhibitors starting from this compound is a multi-step process. A key step in this synthesis is the Sonogashira coupling reaction, which is used to introduce an alkyne substituent at the 3-iodo position of the phenyl ring.

Step 1: Sonogashira Coupling of this compound

This protocol describes a typical Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., ethynyltrimethylsilane)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous THF and triethylamine to the flask.

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Step 2: Subsequent Cyclization and Functionalization

The product from the Sonogashira coupling undergoes further reactions, including cyclization with a suitable hydrazine derivative to form the pyrazole ring, followed by the construction of the pyrimidine ring and subsequent functionalization to yield the final kinase inhibitor. The exact reaction conditions and reagents will vary depending on the desired final compound.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

TYK2 Signaling Pathway

TYK2_Signaling_Pathway Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK (e.g., JAK1, JAK2) Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Modulates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->TYK2 Inhibits

Caption: TYK2 Signaling Pathway and Inhibition.

ROCK1/2 Signaling Pathway

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC_Phosphatase->pMLC Dephosphorylates MLC->pMLC Actomyosin_Contraction Actomyosin Contraction pMLC->Actomyosin_Contraction Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->ROCK Inhibits

Caption: ROCK1/2 Signaling Pathway and Inhibition.

GAK Signaling Pathway in Clathrin-Mediated Endocytosis

GAK_Signaling_Pathway Clathrin_Coated_Vesicle Clathrin-Coated Vesicle GAK GAK Clathrin_Coated_Vesicle->GAK Recruits Hsc70 Hsc70 GAK->Hsc70 Recruits and Activates Uncoating Clathrin Coat Disassembly Hsc70->Uncoating Mediates Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->GAK Inhibits

Caption: GAK's Role in Endocytosis and Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

Experimental_Workflow Start 1-(3-Iodo-4-methyl- phenyl)ethanone Sonogashira Sonogashira Coupling Start->Sonogashira Intermediate1 Alkynyl Intermediate Sonogashira->Intermediate1 Cyclization Cyclization Intermediate1->Cyclization Pyrazolopyrimidine_Core Pyrazolo[3,4-d]pyrimidine Core Cyclization->Pyrazolopyrimidine_Core Functionalization Functionalization Pyrazolopyrimidine_Core->Functionalization Final_Compound Final Kinase Inhibitor Functionalization->Final_Compound Biological_Screening Biological Screening (Kinase Assays) Final_Compound->Biological_Screening

Caption: Synthetic Workflow for Kinase Inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of multi-target kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold, highlights its importance in the development of next-generation therapeutics. The ability to readily undergo Sonogashira coupling and other chemical transformations allows for the creation of diverse libraries of compounds for biological screening. The continued exploration of this building block is expected to yield further advancements in the field of drug discovery.

Catalytic Reactions of 1-(3-Iodo-4-methylphenyl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key catalytic cross-coupling reactions utilizing 1-(3-Iodo-4-methylphenyl)ethanone as a key building block. The protocols are based on established methodologies for similar aryl iodides and provide a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1][2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. For this compound, the Suzuki coupling allows for the introduction of a variety of aryl and heteroaryl substituents at the 3-position.

Representative Reaction Scheme:

Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 eq)Toluene/EtOH/H₂O1001292Representative
2This compound4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 eq)Toluene1101695Representative
3This compound3-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2 eq)1,4-Dioxane1002488*Representative

*Note: The data presented are representative examples from analogous Suzuki-Miyaura reactions of substituted aryl iodides and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Sodium carbonate)

  • Solvents (e.g., Toluene, Ethanol, Water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 5 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[3][4] This reaction is a powerful tool for the synthesis of substituted alkenes. With this compound, the Heck reaction enables the introduction of vinyl groups at the 3-position, leading to the formation of styrenyl and other substituted alkene derivatives.

Representative Reaction Scheme:

Table 2: Representative Data for Heck Reaction of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (1.5 eq)DMF1001685Representative
2This compoundn-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2 eq)Acetonitrile802490Representative
3This compound4-VinylpyridinePdCl₂(PPh₃)₂ (2)-NaOAc (2 eq)DMA1201878*Representative

*Note: The data presented are representative examples from analogous Heck reactions of substituted aryl iodides and may require optimization for this compound.

Experimental Protocol: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tolyl)₃])

  • Base (e.g., Triethylamine [Et₃N])

  • Solvent (e.g., N,N-Dimethylformamide [DMF])

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask or sealed tube, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the ligand (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and the base (1.5 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 16 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted alkene.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is highly valuable for the synthesis of substituted alkynes. For this compound, the Sonogashira coupling provides a direct route to introduce alkynyl moieties at the 3-position.

Representative Reaction Scheme:

Table 3: Representative Data for Sonogashira Coupling of Aryl Halides with Terminal Alkynes

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundPhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT694Representative
2This compound1-HexynePdCl₂(PPh₃)₂ (1.5)CuI (3)DiisopropylamineToluene601289Representative
3This compoundTrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)PiperidineDMF50891*Representative

*Note: The data presented are representative examples from analogous Sonogashira couplings of substituted aryl iodides and may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine [Et₃N])

  • Solvent (e.g., Tetrahydrofuran [THF])

  • Schlenk flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 6 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkynyl derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[7][8] This reaction is a powerful method for the synthesis of arylamines. Using this compound, this reaction allows for the introduction of various primary and secondary amines at the 3-position.

Representative Reaction Scheme:

Table 4: Representative Data for Buchwald-Hartwig Amination of Aryl Halides with Amines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compoundMorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4 eq)Toluene1001893Representative
2This compoundAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5 eq)1,4-Dioxane1102487Representative
3This compoundBenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2 eq)t-BuOH901691*Representative

*Note: The data presented are representative examples from analogous Buchwald-Hartwig aminations of substituted aryl iodides and may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide [NaOtBu])

  • Solvent (e.g., Toluene)

  • Schlenk tube or glovebox

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01 mmol), the ligand (0.02 mmol), and the base (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol).

  • Add the degassed solvent (e.g., Toluene, 5 mL).

  • Add the amine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours), with vigorous stirring.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylamine.

Visualization of Catalytic Cycles and Workflows

General_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition_Complex Ar-Pd(II)(X)Ln Pd(0)Ln->Oxidative_Addition_Complex Oxidative Addition Ar-X This compound Ar-X->Oxidative_Addition_Complex Transmetalation_Complex Ar-Pd(II)(R)Ln Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation/ Insertion Coupling_Partner R-M (Boronic Acid, Alkene, Alkyne, Amine) Coupling_Partner->Transmetalation_Complex Transmetalation_Complex->Pd(0)Ln Reductive Elimination Product Coupled Product Transmetalation_Complex->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Weigh Reagents: - this compound - Coupling Partner - Base Catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) - Co-catalyst (if needed) Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Inert Atmosphere (Ar or N₂) Solvent->Inert Heating Heat to Desired Temperature Inert->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Characterize Product (NMR, MS, etc.) Chromatography->Characterization

Caption: General experimental workflow for catalytic cross-coupling reactions.

References

Application Notes and Protocols for the Suzuki Coupling of 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-(3-iodo-4-methylphenyl)ethanone with various arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials. This protocol outlines the necessary reagents, equipment, and step-by-step procedures to achieve efficient and high-yielding synthesis of the corresponding biaryl ketones.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction in organic chemistry, facilitating the synthesis of a broad range of biaryl compounds.[1][2] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1][3] The relatively mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids make it a favored method in drug discovery and development.[2][4]

This application note focuses on the Suzuki coupling of this compound, a substrate bearing both an electron-withdrawing acetyl group and an electron-donating methyl group on the aromatic ring. The protocol is designed to be a reliable starting point for researchers, providing a general procedure that can be adapted for various arylboronic acid coupling partners.

Chemical Reaction Scheme

G cluster_0 Suzuki Coupling Reaction This compound This compound Product 4-Methyl-3-arylacetophenone This compound->Product + Arylboronic Acid Arylboronic Acid Arylboronic Acid->Product + Catalyst Pd Catalyst, Base Solvent Solvent, Heat

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocol

This protocol is based on established procedures for the Suzuki coupling of structurally similar iodoacetophenones.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask. The typical solvent volume is 5-10 mL per mmol of the limiting reactant.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C under a continuous flow of the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following table summarizes the key parameters for the Suzuki coupling of this compound with a representative arylboronic acid.

ParameterValue
Reactants
This compound1.0 mmol
Phenylboronic Acid1.2 mmol
Reagents
Palladium(II) acetate (Pd(OAc)₂)0.02 mmol (2 mol%)
Triphenylphosphine (PPh₃)0.04 mmol (4 mol%)
Potassium Carbonate (K₂CO₃)2.0 mmol
Reaction Conditions
Solvent1,4-Dioxane/Water (4:1)
Temperature90 °C
Reaction Time6 hours
Expected Yield 85-95% (isolated yield)

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Reactants: This compound and Arylboronic Acid Catalyst_Base Add Catalyst and Base: Pd(OAc)2, PPh3, K2CO3 Reactants->Catalyst_Base Solvent Add Solvents: 1,4-Dioxane and Water Catalyst_Base->Solvent Inert Establish Inert Atmosphere (N2/Ar) Solvent->Inert Stir Stir at Room Temperature Inert->Stir Heat Heat to 80-100 °C Stir->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup and Extraction Cool->Extract Dry Dry and Concentrate Organic Phase Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: Experimental workflow for the Suzuki coupling protocol.

Signaling Pathway Diagram (Catalytic Cycle)

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)(I)L2 Pd0->PdII_complex ArylIodide Ar-I (this compound) OxAdd Oxidative Addition PdII_Ar_Ar_complex Ar-Pd(II)(Ar')L2 PdII_complex->PdII_Ar_Ar_complex BoronicAcid Ar'-B(OH)2 Transmetalation Transmetalation Base Base (K2CO3) PdII_Ar_Ar_complex->Pd0 Product Ar-Ar' (Product) PdII_Ar_Ar_complex->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Heck Reaction of 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction using 1-(3-Iodo-4-methylphenyl)ethanone as a key building block. This versatile aryl iodide allows for the introduction of substituted vinyl groups, opening avenues for the synthesis of a wide array of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] For the substrate this compound, the presence of both an electron-donating methyl group and an electron-withdrawing acetyl group on the aromatic ring can influence its reactivity. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in the Heck reaction. The reaction tolerates a wide variety of functional groups, making it a valuable tool in organic synthesis.[2]

Reaction Scheme

The general scheme for the Heck reaction of this compound with a generic alkene is presented below:

Optimization of Reaction Conditions

The success of the Heck reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. Below is a summary of commonly employed conditions for the Heck reaction of aryl iodides with various alkenes, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Typical Reaction Parameters for the Heck Reaction of Aryl Iodides.

ParameterCommon Reagents/ConditionsNotes
Palladium Catalyst Pd(OAc)₂, Pd/C, PdCl₂(PPh₃)₂, [Pd(η³-allyl)Cl]₂Catalyst loading typically ranges from 0.5 to 5 mol%.[1][3]
Ligand (optional) PPh₃, P(o-tolyl)₃, BINAP, N-Heterocyclic Carbenes (NHCs)Often not required for reactive aryl iodides, but can improve yield and selectivity.
Base Triethylamine (Et₃N), K₂CO₃, NaOAc, Diisopropylethylamine (DIPEA)Typically 1.5 to 3 equivalents are used to neutralize the generated acid.[3][4]
Solvent N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Acetonitrile (MeCN), CyrenePolar aprotic solvents are generally preferred.[3][4]
Alkene Acrylates, Styrenes, Acrylonitrile, AcrylamideElectron-deficient alkenes are often more reactive.[4]
Temperature 80 - 150 °CHigher temperatures may be required for less reactive substrates.[3][4]
Reaction Time 1 - 24 hoursMonitored by techniques like TLC or GC-MS.[3][4]

Table 2: Exemplary Heck Reaction Conditions for Substituted Aryl Iodides with Acrylates.

Aryl IodideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
IodobenzeneEthyl acrylatePd/C (10% w/w)Et₃N (1.0)Cyrene150175[4]
4-Iodoanisolen-Butyl acrylate[SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4)K₂CO₃ (2.0)DMF10020>95 (conversion)[3]
3-Iodotoluene1-Iodo-3,3,3-trifluoropropanePd(OAc)₂ (2)K₂CO₃ (3.0)DMF200 (MW)183[1]
IodobenzeneMethyl acrylatePd/CEt₃N/Na₂CO₃NMPNot specifiedNot specifiedHigh[5]

Experimental Protocols

General Protocol for the Heck Reaction of this compound with an Alkene

This protocol is a general guideline and may require optimization for specific alkenes.

Materials:

  • This compound

  • Alkene (e.g., ethyl acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.).

  • Add the palladium catalyst, for instance, Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Add the base, for example, K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add the anhydrous solvent, for example, DMF (5 mL).

  • Add the alkene (1.2 mmol, 1.2 equiv.).

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. The cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination and insertion of the alkene, β-hydride elimination to release the product, and finally, reductive elimination to regenerate the active Pd(0) catalyst.[1]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_aryl Ar-Pd(II)-I(L)₂ oxidative_addition->pd_aryl alkene_coordination Alkene Coordination pd_aryl->alkene_coordination Alkene pd_alkene_complex [Ar-Pd(II)-I(L)(alkene)] alkene_coordination->pd_alkene_complex migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl R-Pd(II)-I(L) migratory_insertion->pd_alkyl beta_hydride_elimination β-Hydride Elimination pd_alkyl->beta_hydride_elimination pd_hydride_complex H-Pd(II)-I(L)₂ + Product beta_hydride_elimination->pd_hydride_complex reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination Base reductive_elimination->pd0

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow for the Heck Reaction

The diagram below outlines the key steps in performing a Heck reaction experiment, from reagent preparation to product purification and analysis.

Heck_Workflow start Start reagents Prepare Reagents (Aryl Iodide, Alkene, Catalyst, Base, Solvent) start->reagents setup Set up Reaction (Inert Atmosphere) reagents->setup reaction Heating and Stirring setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols: 1-(3-Iodo-4-methylphenyl)ethanone in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of the direct application of 1-(3-Iodo-4-methylphenyl)ethanone in materials science. The following application notes and protocols are based on the potential utility of this molecule as a building block for the synthesis of novel organic semiconductors, drawing parallels from established principles in materials chemistry. The provided data and protocols are illustrative and intended to serve as a foundational guide for research and development.

Potential Application: Monomer for Organic Semiconductors

This compound possesses key structural features that make it a promising candidate as a monomer for the synthesis of π-conjugated polymers for electronic applications. The presence of an iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), enabling polymerization with other aromatic monomers to create extended conjugated systems. The methylphenyl group can enhance solubility and influence the solid-state packing of the resulting polymer, while the ketone functionality offers a site for further post-polymerization modification or can influence the electronic properties of the polymer backbone.

Potential applications for polymers derived from this monomer include:

  • Active layers in Organic Thin-Film Transistors (OTFTs)

  • Donor or acceptor materials in Organic Photovoltaics (OPVs)

  • Emissive or host materials in Organic Light-Emitting Diodes (OLEDs)

Hypothetical Material Properties

The following table summarizes the hypothetical properties of a polymer, designated as Poly(MPE-co-BT) , synthesized from the copolymerization of this compound (MPE) and a benzothiadiazole (BT) derivative. These values are representative of typical donor-acceptor type semiconducting polymers.

PropertyHypothetical ValueCharacterization Technique
Optical Properties
Absorption Maximum (λmax)450 - 550 nmUV-Vis Spectroscopy
Optical Bandgap (Eg)1.8 - 2.2 eVTauc Plot from UV-Vis Spectrum
Electrochemical Properties
HOMO Energy Level-5.2 to -5.6 eVCyclic Voltammetry (CV)
LUMO Energy Level-3.0 to -3.4 eVCyclic Voltammetry (CV)
Device Performance (OTFT)
Hole Mobility (μh)0.01 - 0.5 cm²/VsTransfer Characteristics of OTFT
On/Off Ratio> 10⁵Transfer Characteristics of OTFT
Thermal Properties
Decomposition Temp. (Td)> 300 °C (at 5% wt. loss)Thermogravimetric Analysis (TGA)

Experimental Protocols

Synthesis of Poly(MPE-co-BT) via Suzuki Coupling

This protocol describes a general procedure for the synthesis of a hypothetical copolymer from this compound and a diboronic ester-functionalized comonomer.

Materials:

  • This compound (Monomer A)

  • Comonomer with two boronic ester groups (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][2][3]thiadiazole) (Monomer B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., P(o-tol)₃)

  • Base (e.g., K₂CO₃ or CsF)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • In a nitrogen-filled glovebox, add equimolar amounts of Monomer A and Monomer B to a flame-dried Schlenk flask.

  • Add the palladium catalyst (1-5 mol%) and ligand (4-20 mol%).

  • Add the base (2-4 equivalents per mole of Monomer A).

  • Add anhydrous solvent to the flask.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 80-120 °C for 24-72 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • After the reaction is complete, cool the mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Filter the crude polymer and purify by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the polymer fraction).

  • Precipitate the purified polymer from the final solvent fraction into methanol, filter, and dry under vacuum.

Fabrication of an Organic Thin-Film Transistor (OTFT)

This protocol outlines the fabrication of a bottom-gate, top-contact OTFT device using the synthesized polymer.

Materials:

  • Synthesized Polymer (e.g., Poly(MPE-co-BT))

  • Solvent for polymer (e.g., Chloroform, Chlorobenzene)

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)

  • Gold (for source and drain electrodes)

  • Substrate cleaning solvents (Deionized water, Acetone, Isopropanol)

Procedure:

  • Substrate Cleaning:

    • Sonciate the Si/SiO₂ substrate sequentially in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrate with a stream of nitrogen gas.

    • Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Semiconductor Deposition:

    • Prepare a solution of the synthesized polymer in a suitable solvent (e.g., 5-10 mg/mL in chloroform).

    • Deposit the polymer solution onto the cleaned Si/SiO₂ substrate using a spin-coater. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).

    • Anneal the film at an optimized temperature (e.g., 80-150 °C) to remove residual solvent and improve film morphology.

  • Electrode Deposition:

    • Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the polymer film. The channel length and width are defined by the shadow mask dimensions.

  • Device Characterization:

    • Measure the output and transfer characteristics of the OTFT device using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient air.

    • Extract key performance parameters such as hole mobility and the on/off ratio from the measured characteristics.

Visualizations

polymerization_pathway cluster_reactants Reactants MonomerA 1-(3-Iodo-4- methylphenyl)ethanone Catalyst Pd Catalyst + Base MonomerA->Catalyst MonomerB Comonomer (e.g., Diboronic Ester) MonomerB->Catalyst Polymer Conjugated Polymer (e.g., Poly(MPE-co-BT)) Catalyst->Polymer Suzuki Coupling

Caption: Hypothetical Suzuki polymerization pathway.

otft_workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization A Substrate Cleaning (Si/SiO₂) C Spin-Coating of Polymer Film A->C B Polymer Solution Preparation B->C D Thermal Annealing C->D E Electrode Deposition (Au Source/Drain) D->E F Electrical Measurement (Output & Transfer Curves) E->F G Parameter Extraction (Mobility, On/Off Ratio) F->G

Caption: General workflow for OTFT fabrication.

References

Application Notes and Protocols: 1-(3-Iodo-4-methylphenyl)ethanone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(3-iodo-4-methylphenyl)ethanone as a key starting material in the synthesis of pharmaceutical intermediates, with a particular focus on the development of kinase inhibitors.

Introduction

This compound is a versatile aromatic building block incorporating an iodine atom, a methyl group, and an acetyl moiety. The presence of the iodo group at a strategic position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document outlines the application of this compound in the synthesis of intermediates for targeted cancer therapies, specifically focusing on the synthesis of precursors for kinase inhibitors like Axitinib.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics that interfere with the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. Axitinib is a potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), which are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2][3][4][5] The synthesis of Axitinib and related indazole-based kinase inhibitors often involves the construction of a substituted indazole core, which is then further functionalized. This compound serves as a valuable precursor for the synthesis of such indazole scaffolds.

The general synthetic strategy involves the conversion of the acetophenone moiety into a reactive intermediate that can undergo cyclization to form the indazole ring. The iodo-substituent is then utilized in a subsequent cross-coupling reaction to introduce the desired side chains, which are critical for the compound's biological activity.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in key synthetic transformations for the preparation of pharmaceutical intermediates. These protocols are based on established methodologies for the synthesis of structurally related compounds.

Protocol 1: Synthesis of a 3-Iodo-indazole Intermediate

This protocol describes a plausible pathway for the conversion of this compound to a key 3-iodo-indazole intermediate, a core structure in many kinase inhibitors.

Reaction Scheme:

Step 1: Formation of Semicarbazone

  • To a solution of this compound (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry under vacuum to obtain the semicarbazone derivative.

Step 2: Oxidative Cyclization to form the Indazole Ring

  • Suspend the semicarbazone derivative (1.0 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF).

  • Add a mild oxidizing agent, for example, lead tetraacetate (1.1 eq), portion-wise at room temperature.

  • Heat the reaction mixture to 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-iodo-indazole intermediate.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol details a representative Suzuki coupling reaction using a 3-iodo-indazole intermediate, which could be derived from this compound, to introduce an aryl or heteroaryl moiety.

Reaction Scheme:

Materials:

  • 3-Iodo-indazole intermediate (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the 3-iodo-indazole intermediate, arylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Data Presentation

The following tables summarize typical quantitative data for the key reactions. The data is representative and based on analogous transformations reported in the literature.

Table 1: Representative Data for the Synthesis of 3-Iodo-indazole Intermediate

StepReactantProductReagentsSolventTemp (°C)Time (h)Yield (%)
1This compoundSemicarbazone derivativeSemicarbazide HCl, NaOAcEthanolReflux4-685-95
2Semicarbazone derivative3-Iodo-indazole intermediatePb(OAc)₄DMF100-1202-460-75

Table 2: Representative Data for Suzuki Cross-Coupling Reaction

Reactant 1Reactant 2ProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
3-Iodo-indazole intermediatePhenylboronic acid3-Phenyl-indazole derivativePd(PPh₃)₄K₂CO₃Dioxane/H₂O901070-85
3-Iodo-indazole intermediatePyridine-2-boronic acid3-(Pyridin-2-yl)-indazole derivativePd(dppf)Cl₂Cs₂CO₃DME851265-80

Visualizations

VEGFR Signaling Pathway Targeted by Axitinib

Axitinib functions by inhibiting the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis. The following diagram illustrates the simplified VEGFR signaling cascade.[6][7][8][9][10]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Axitinib Axitinib Axitinib->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Axitinib.

General Workflow for the Synthesis of a Kinase Inhibitor Intermediate

The following diagram outlines the general experimental workflow for the synthesis of a kinase inhibitor intermediate starting from this compound.

Synthesis_Workflow Start This compound Step1 Formation of Hydrazone or Semicarbazone Start->Step1 Step2 Oxidative Cyclization Step1->Step2 Purification1 Purification (Crystallization/Chromatography) Step2->Purification1 Intermediate 3-Iodo-indazole Intermediate Step3 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate->Step3 Purification2 Purification (Chromatography) Step3->Purification2 Product Functionalized Indazole (Kinase Inhibitor Precursor) Purification1->Intermediate Purification2->Product

Caption: General synthetic workflow from this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates, particularly for the development of kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of the core structures of targeted therapies like Axitinib. The provided protocols and data serve as a guide for researchers in the field of drug discovery and development to explore the potential of this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3-Iodo-4-methylphenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: During the synthesis of this compound, particularly through methods like Friedel-Crafts acylation of 2-iodotoluene, several impurities can form. The most common ones include:

  • Isomeric Products: The formation of other isomers, such as 4-iodo-3-methylacetophenone, is a significant possibility.[1]

  • Poly-iodinated Species: Di- and tri-iodotoluenes can be formed as by-products.[1]

  • Unreacted Starting Materials: Residual 2-iodotoluene and acetylating agent may remain in the crude product.

  • By-products from the Acetylating Agent: Self-reaction or decomposition of the acetylating agent can lead to other minor impurities.

Q2: My crude product is an oil, but I expect a solid. What should I do?

A2: The presence of impurities can often lower the melting point of a compound, causing it to appear as an oil or a low-melting solid. It is also possible that residual solvent is present. We recommend the following steps:

  • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum.

  • Initial Purification Attempt: Attempt to purify a small portion of the oil using flash column chromatography. This can help separate the desired product from impurities that are preventing crystallization.

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization of the desired product while the impurities remain dissolved.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: If your compound is reluctant to crystallize, consider the following troubleshooting steps:

  • Solvent System: You may not have the optimal solvent or solvent mixture. A detailed protocol for selecting a suitable recrystallization solvent is provided in the "Experimental Protocols" section.

  • Purity: The crude material may be too impure for successful recrystallization. Consider a preliminary purification by column chromatography to remove the bulk of the impurities.

  • Induce Crystallization:

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the supersaturated solution.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

    • Cooling: Ensure the solution is cooled slowly. A gradual decrease in temperature often yields better crystals. If slow cooling at room temperature is unsuccessful, try cooling in a refrigerator and then a freezer.

Q4: My compound is running as a smear on the TLC plate during column chromatography. How can I improve the separation?

A4: A streaking or smearing appearance on a TLC plate can be due to several factors:

  • Overloading: You might be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.

  • Inappropriate Solvent System: The chosen mobile phase may be too polar, causing all components to move with the solvent front, or not polar enough to move the compound off the baseline. Experiment with different solvent systems of varying polarity. For this compound, mixtures of hexanes and ethyl acetate are a good starting point.

  • Acidic/Basic Impurities: If your compound or impurities are acidic or basic, they can interact strongly with the silica gel, leading to tailing. Adding a small amount of a modifier to your eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds, can often resolve this issue. However, for this compound, this is less likely to be the primary issue.

  • Compound Instability: The compound might be degrading on the silica gel. While less common for this particular molecule, it is a possibility. If you suspect this, you can try using a less acidic stationary phase like alumina.

Q5: After column chromatography, I have fractions that contain my desired product, but it is still not pure. What are my next steps?

A5: If a single column chromatography run is insufficient, you have a couple of options:

  • Second Column: Combine the impure fractions, concentrate them, and run a second column. For the second column, you can try a shallower solvent gradient or even an isocratic elution with a solvent system that showed good separation on the initial TLC analysis.

  • Recrystallization: If the product from the column is significantly purer than the crude material, it may now be amenable to recrystallization. This is often a very effective final purification step to obtain highly pure material.

Data Presentation

The following table summarizes typical purification parameters for compounds structurally similar to this compound, which can be used as a starting point for optimization.

Purification TechniqueStationary PhaseMobile Phase / Solvent SystemTypical Yield Range (%)Typical Purity Range (%)
Column Chromatography Silica GelHexanes:Ethyl Acetate (gradient or isocratic, e.g., 96:4 to 15:1)60 - 85> 95
Recrystallization -Ethanol/Water, Isopropanol, or Hexanes/Ethyl Acetate70 - 90 (post-chromatography)> 98

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 98:2).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, 90:10, etc.) to elute the compounds from the column. The optimal solvent system should be determined beforehand by TLC analysis.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compounds by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a method for selecting a suitable solvent and performing a recrystallization.

  • Solvent Selection:

    • Place a small amount of the impure compound (20-50 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexanes, water) dropwise while heating gently.

    • A good recrystallization solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water, hexanes/ethyl acetate). Dissolve the compound in the solvent in which it is more soluble, then add the other solvent (the "anti-solvent") dropwise until the solution becomes cloudy. Heat to redissolve and then allow to cool.

  • Recrystallization Procedure:

    • Dissolve the crude compound in the minimum amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot-filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • If crystals do not form, try inducing crystallization as described in Q3.

    • Once crystallization is complete, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude Crude Product (this compound) Analysis TLC/NMR Analysis of Crude Material Crude->Analysis High_Purity High Purity? Analysis->High_Purity Low_Purity Low Purity / Oily? Analysis->Low_Purity Column_Chromo Column Chromatography High_Purity->Column_Chromo No Recrystal Recrystallization High_Purity->Recrystal Yes Low_Purity->Column_Chromo Yes Low_Purity->Recrystal No Column_Chromo->Recrystal Further Purification Pure_Product Pure Product Column_Chromo->Pure_Product Recrystal->Pure_Product

Caption: Logical workflow for selecting a purification technique.

Column_Chromatography_Process Start Start Prep_Column Prepare Silica Gel Column Start->Prep_Column Load_Sample Load Crude Sample Prep_Column->Load_Sample Elute Elute with Solvent Gradient (e.g., Hexanes:EtOAc) Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Pure Combine Pure Fractions TLC_Analysis->Combine_Pure Identify Pure Fractions Evaporate Evaporate Solvent Combine_Pure->Evaporate End Pure Product Evaporate->End

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two main synthetic strategies for the preparation of this compound:

  • Friedel-Crafts Acylation of 4-Iodotoluene: This method involves the reaction of 4-iodotoluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Electrophilic Iodination of 4'-Methylacetophenone: This route starts with 4'-methylacetophenone and introduces an iodine atom onto the aromatic ring using an iodinating agent, often a combination of iodine and an oxidizing agent like iodic acid.

Q2: What are the most common impurities I should expect?

The impurity profile largely depends on the chosen synthetic route.

  • For Friedel-Crafts Acylation: The most common impurities are regioisomers, primarily 4-iodo-2-methylacetophenone and to a lesser extent, 2-iodo-4-methylacetophenone. Unreacted 4-iodotoluene and di-acylated byproducts can also be present.

  • For Electrophilic Iodination: The main impurities include unreacted 4'-methylacetophenone and di-iodinated products (e.g., 3,5-diiodo-4-methylacetophenone). The formation of other regioisomers is less common but possible depending on the reaction conditions.

Q3: How can I identify the different isomers of iodo-methylacetophenone?

Spectroscopic methods are essential for isomer identification. 1H NMR spectroscopy is particularly useful. The substitution pattern on the aromatic ring results in distinct splitting patterns and chemical shifts for the aromatic protons. For example, the desired 3-iodo-4-methyl isomer will show a different aromatic proton signal pattern compared to the 4-iodo-2-methyl or 2-iodo-4-methyl isomers. GC-MS can also be used to separate and identify isomers based on their fragmentation patterns, although isomers may have very similar retention times.

Q4: What are the recommended purification techniques to remove these impurities?

Fractional distillation under reduced pressure can be effective in separating the desired product from starting materials and some byproducts, especially if their boiling points are significantly different. However, for isomeric impurities with very similar physical properties, column chromatography on silica gel is often the most effective method. Recrystallization from a suitable solvent system can also be employed to enhance the purity of the final product.

Troubleshooting Guides

Synthetic Route 1: Friedel-Crafts Acylation of 4-Iodotoluene

This guide addresses common issues encountered during the Friedel-Crafts acylation of 4-iodotoluene.

Problem 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Inactive Lewis Acid Catalyst (e.g., AlCl₃)Use freshly opened or properly stored anhydrous aluminum chloride. Moisture deactivates the catalyst.
Insufficient Reaction Time or TemperatureMonitor the reaction progress using TLC or GC. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.
Sub-optimal StoichiometryEnsure the correct molar ratios of reactants and catalyst are used. An excess of the acylating agent may be necessary.
Deactivation of Catalyst by ImpuritiesEnsure starting materials and solvent are anhydrous and free of impurities that can react with the Lewis acid.

Problem 2: High Proportion of Undesired Isomers

The acylation of 4-iodotoluene can lead to the formation of several isomers. The methyl group is an ortho-, para-director, while the iodo group is also an ortho-, para-director, leading to complex regioselectivity.

Possible Cause Suggested Solution
Reaction TemperatureThe reaction temperature can influence the isomer distribution. Lowering the temperature may favor the formation of a specific isomer. Experiment with a range of temperatures (e.g., 0 °C to room temperature) to optimize for the desired product.
Choice of SolventThe polarity of the solvent can affect the regioselectivity. Common solvents include dichloromethane, carbon disulfide, or nitrobenzene. The choice of solvent can alter the product ratios.
Steric HindranceThe formation of the 2-acetyl-4-iodotoluene is often sterically hindered by the adjacent methyl and iodo groups. While this is an inherent property of the substrate, careful control of reaction conditions can minimize its formation.

Problem 3: Formation of Di-acylated Byproducts

Possible Cause Suggested Solution
Excess Acylating Agent or CatalystUse a stoichiometry that favors mono-acylation. Typically, a slight excess of the acylating agent is used.
High Reaction TemperatureElevated temperatures can promote further acylation of the product. Maintain a controlled and moderate reaction temperature.
Experimental Protocol: Friedel-Crafts Acylation of 4-Iodotoluene
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • Reactant Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 to 1.3 equivalents) and a dry solvent (e.g., dichloromethane). Cool the suspension in an ice bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.0 to 1.1 equivalents) dropwise to the cooled suspension with vigorous stirring.

  • Addition of 4-Iodotoluene: After the formation of the acylium ion complex, add a solution of 4-iodotoluene (1.0 equivalent) in the same dry solvent dropwise, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, a dilute sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the isomers.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Apparatus prep2 Charge AlCl3 & Solvent prep1->prep2 prep3 Cool to 0°C prep2->prep3 react1 Add Acetyl Chloride prep3->react1 react2 Add 4-Iodotoluene react1->react2 react3 Stir at Controlled Temp react2->react3 workup1 Quench with Ice/HCl react3->workup1 workup2 Extract with Solvent workup1->workup2 workup3 Wash Organic Layer workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Purify (Distillation/Chromatography) workup4->purify

Caption: Workflow for the electrophilic iodination of 4'-methylacetophenone.

Data Presentation: Summary of Common Impurities

The following table summarizes the common impurities, their structures, and typical analytical observations.

Impurity Name Structure Molecular Weight Typical Analytical Observations (relative to desired product)
Starting Materials
4-Iodotoluene218.04 g/mol Lower boiling point and shorter retention time in GC and HPLC.
4'-Methylacetophenone134.18 g/mol Significantly lower molecular weight and different fragmentation pattern in MS.
Byproducts from Friedel-Crafts Acylation
4-Iodo-2-methylacetophenone260.07 g/mol Similar retention time in GC/HPLC. Distinguishable by 1H NMR due to different aromatic proton splitting.
2-Iodo-4-methylacetophenone260.07 g/mol Similar retention time in GC/HPLC. Distinguishable by 1H NMR due to different aromatic proton splitting.
Di-acylated 4-iodotolueneVaries>300 g/mol Higher boiling point and longer retention time in GC and HPLC.
Byproducts from Electrophilic Iodination
3,5-Diiodo-4-methylacetophenone386.97 g/mol Significantly higher molecular weight and longer retention time in GC and HPLC.

Logical Relationship of Impurity Formation

The following diagram illustrates the logical pathways for the formation of the desired product and common impurities for both synthetic routes.

G cluster_fc Friedel-Crafts Acylation cluster_iodination Electrophilic Iodination fc_start 4-Iodotoluene fc_reagent + Acetyl Chloride / AlCl3 fc_start->fc_reagent fc_product This compound (Desired Product) fc_reagent->fc_product fc_iso1 4-Iodo-2-methylacetophenone (Isomeric Impurity) fc_reagent->fc_iso1 fc_iso2 2-Iodo-4-methylacetophenone (Isomeric Impurity) fc_reagent->fc_iso2 fc_diacyl Di-acylated Product (Byproduct) fc_product->fc_diacyl Further Acylation io_start 4'-Methylacetophenone io_reagent + I2 / Oxidant io_start->io_reagent io_product This compound (Desired Product) io_reagent->io_product io_diiodo 3,5-Diiodo-4-methylacetophenone (Over-iodination Impurity) io_product->io_diiodo Further Iodination

Caption: Formation pathways of the desired product and common impurities.

Optimizing reaction yield for 1-(3-Iodo-4-methylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for this synthesis is 4'-methylacetophenone. The reaction involves the regioselective iodination of the aromatic ring at the position ortho to the acetyl group and meta to the methyl group.

Q2: What are the primary iodinating reagents used for this transformation?

A2: Several iodinating systems can be employed. The most common include molecular iodine (I₂) in the presence of an oxidizing agent such as periodic acid (HIO₄) or iodic acid (HIO₃), and N-Iodosuccinimide (NIS) often in the presence of an acid catalyst like trifluoroacetic acid (TFA).

Q3: What are the potential major side products in this reaction?

A3: The primary side product is the other constitutional isomer, 1-(2-Iodo-4-methylphenyl)ethanone. Di-iodinated products can also form, especially if the reaction conditions are not carefully controlled. Additionally, unreacted starting material may remain.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting material (4'-methylacetophenone) and the appearance of a new, typically lower Rf spot corresponding to the product, indicates the reaction is proceeding.

Q5: What are the recommended purification methods for the final product?

A5: The most common method for purifying this compound is recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be used for high-purity requirements or to separate isomeric byproducts.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive iodinating agent. 2. Insufficient activation of the iodinating agent (e.g., lack of or weak oxidizing agent/acid catalyst). 3. Low reaction temperature.1. Use fresh, high-purity iodinating reagents. 2. Ensure the correct stoichiometry and addition of the oxidizing agent or acid catalyst. 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products (isomers) 1. Reaction temperature is too high. 2. Inappropriate choice of solvent or catalyst. 3. The directing effects of the acetyl and methyl groups are not sufficiently controlled.1. Conduct the reaction at a lower temperature. 2. Screen different solvents and acid catalysts to improve regioselectivity. 3. Consider a milder iodinating agent.
Significant amount of di-iodinated product 1. Excess of iodinating reagent. 2. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating reagent. 2. Monitor the reaction closely by TLC and quench it once the starting material is consumed.
Product is an oil and does not crystallize 1. Presence of impurities, including isomeric byproducts or residual solvent. 2. The product may have a low melting point.1. Purify the crude product by column chromatography before attempting recrystallization. 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. 3. If the product is indeed an oil at room temperature, purification will rely on chromatography.
Difficulty in removing the iodine color after workup 1. Insufficient amount of quenching agent.1. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears completely.

Experimental Protocols

Method 1: Iodination using Iodine and Periodic Acid

This method is a classical approach for the regioselective iodination of activated aromatic rings.

Reagents and Materials:

  • 4'-Methylacetophenone

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-methylacetophenone (1.0 eq) in glacial acetic acid.

  • Add iodine (0.4 eq) and periodic acid dihydrate (0.2 eq) to the solution.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a saturated solution of sodium thiosulfate to remove excess iodine.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: Iodination using N-Iodosuccinimide (NIS)

This method often provides a cleaner reaction profile with easier workup.

Reagents and Materials:

  • 4'-Methylacetophenone

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or another suitable solvent like DMF)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4'-methylacetophenone (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Iodination Methods for 4'-Methylacetophenone

MethodIodinating AgentOxidant/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
1I₂H₅IO₆ / H₂SO₄Acetic Acid60-702-475-85
2NISTFAAcetonitrileRT12-2480-90

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine 4'-Methylacetophenone, Iodinating Agent, and Solvent start->reagents catalyst Add Catalyst/ Oxidizing Agent reagents->catalyst react Stir at Specified Temperature catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Recrystallize or Column Chromatography extract->purify end Pure Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart decision decision issue issue start Analyze Crude Reaction Mixture (TLC, NMR) check_conversion Is Starting Material Consumed? start->check_conversion check_purity Is the Product Clean (One Major Spot)? check_conversion->check_purity Yes low_conversion Issue: Low Conversion check_conversion->low_conversion No side_products Issue: Side Products (Isomers, Di-iodination) check_purity->side_products No purification_ok Proceed to Purification check_purity->purification_ok Yes

Caption: A logical troubleshooting flowchart for reaction analysis.

Technical Support Center: 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(3-Iodo-4-methylphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and unexpected outcomes during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The side reactions primarily stem from the two main functional groups: the aryl iodide and the methyl ketone. For the aryl iodide, common side reactions during cross-coupling reactions include homocoupling and dehalogenation (reduction). The methyl ketone can undergo enolization, leading to aldol-type condensations or other reactions at the alpha-carbon, as well as the haloform reaction under specific basic conditions with halogens.

Q2: How can I minimize the homocoupling of this compound during a Suzuki-Miyaura coupling reaction?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura coupling. To minimize it, ensure your reaction is thoroughly degassed to remove oxygen, as oxygen can promote the homocoupling of the boronic acid partner which in turn can affect the desired catalytic cycle. Using bulky phosphine ligands can also disfavor the homocoupling pathway. Additionally, carefully controlling the reaction temperature and using the correct stoichiometry of reagents is crucial.[1][2][3]

Q3: I am observing significant amounts of the de-iodinated product, 1-(4-methylphenyl)ethanone, in my reaction mixture. What could be the cause?

A3: The formation of the de-iodinated (or hydrodehalogenated) product is a known side reaction, particularly in palladium-catalyzed cross-coupling reactions.[4][5][6] This can be caused by various factors, including the presence of reducing agents in your reaction mixture (e.g., certain bases or additives), or through a competing catalytic cycle. To mitigate this, ensure all reagents are pure and consider screening different bases or solvent systems. In some cases, the choice of palladium catalyst and ligand can significantly influence the extent of this side reaction.

Q4: Can the methyl ketone group of this compound participate in side reactions?

A4: Yes, the methyl ketone is susceptible to several side reactions. Under basic conditions, it can form an enolate, which is a potent nucleophile. This enolate can then react with another molecule of the ketone (an aldol addition/condensation) or other electrophiles present in the reaction mixture.[7][8][9] Furthermore, in the presence of a halogen (like iodine, which is already part of the molecule's structure, or an external halogenating agent) and a base, it can undergo the haloform reaction to produce a carboxylate and a haloform (e.g., iodoform).[10][11]

Troubleshooting Guides

Guide 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

This guide addresses common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions.

Problem 1: Low yield of the desired cross-coupled product and significant recovery of starting material.

Potential Cause Troubleshooting Step
Inactive CatalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more stable and efficiently generates the active Pd(0) species.[1]
Poor Ligand ChoiceScreen different phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity.
Insufficient DegassingEnsure rigorous degassing of solvents and reagents to remove oxygen, which can deactivate the catalyst.[1][12]
Suboptimal TemperatureGradually increase the reaction temperature. Some cross-coupling reactions require higher temperatures to proceed efficiently.[13]
Inappropriate BaseThe choice of base is critical. Screen different bases (e.g., carbonates, phosphates, fluorides) to find the optimal one for your specific reaction.

Problem 2: Formation of significant amounts of homocoupled biaryl byproduct (4,4'-dimethyl-3,3'-diacetylbiphenyl).

Potential Cause Troubleshooting Step
Presence of OxygenAs mentioned, thorough degassing is critical to prevent homocoupling.[1][3]
Catalyst SystemSome palladium catalysts and ligands are more prone to promoting homocoupling. Consider ligandless or different ligand-supported catalyst systems.
High Catalyst LoadingWhile counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Try reducing the catalyst loading.

Problem 3: Formation of the de-iodinated side product, 1-(4-methylphenyl)ethanone.

Potential Cause Troubleshooting Step
Presence of Hydride SourcesCertain reagents or impurities can act as hydride donors, leading to reduction. Ensure high purity of all components.
Reaction ConditionsProlonged reaction times at high temperatures can sometimes favor dehalogenation. Optimize for the shortest effective reaction time.
Choice of Solvent/BaseThe solvent and base can influence the rate of dehalogenation. Experiment with different solvent systems (e.g., from protic to aprotic).[5]
Guide 2: Troubleshooting Reactions Involving the Ketone Functionality

This guide focuses on side reactions directly involving the acetyl group of this compound.

Problem: Formation of a higher molecular weight byproduct, possibly from an aldol condensation.

Potential Cause Troubleshooting Step
Strong Basic ConditionsThe use of strong bases (e.g., hydroxides, alkoxides) can promote enolate formation and subsequent aldol reactions.[8] If the desired reaction does not require a strong base, consider using a weaker, non-nucleophilic base.
High ConcentrationHigh concentrations of the starting material can increase the likelihood of bimolecular side reactions like aldol condensation. Try running the reaction at a lower concentration.
Elevated TemperatureAldol reactions can be accelerated by heat. If possible for your primary reaction, consider running it at a lower temperature.

Summary of Potential Side Reactions and Byproducts

Reaction Type Potential Side Reaction Resulting Side Product Key Mitigation Strategies
Pd-Catalyzed Cross-CouplingHomocoupling4,4'-Dimethyl-3,3'-diacetylbiphenylRigorous degassing, optimize catalyst/ligand, control stoichiometry.[14][15][16][17]
Pd-Catalyzed Cross-CouplingDehalogenation (Reduction)1-(4-methylphenyl)ethanoneUse pure reagents, optimize reaction time and temperature, screen solvents/bases.[4][6][18][19]
Base-Mediated ReactionsAldol CondensationDimeric β-hydroxy ketone or α,β-unsaturated ketoneUse weaker base, lower concentration, lower temperature.[7][8]
Reactions with Halogens/BaseHaloform Reaction3-Iodo-4-methylbenzoic acid and IodoformAvoid strong bases in the presence of halogens if the ketone needs to be preserved.[10][11]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction to Minimize Side Reactions:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv).

  • Solvent Degassing: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, a phosphine ligand.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, filtered, and concentrated. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Cross_Coupling start Low Yield of Cross-Coupled Product check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_side_products Are Side Products Observed? start->check_side_products optimize_catalyst Use Fresh Catalyst/ Screen Ligands check_catalyst->optimize_catalyst No optimize_conditions Adjust Temperature/ Base/Solvent check_conditions->optimize_conditions No homocoupling Homocoupling Product (Biaryl) check_side_products->homocoupling Yes dehalogenation De-iodinated Product check_side_products->dehalogenation Yes degas_rigorously Improve Degassing Technique homocoupling->degas_rigorously purify_reagents Use High-Purity Reagents dehalogenation->purify_reagents

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Ketone_Side_Reactions start Unexpected Product from This compound check_mw Check Mass Spectrum of Byproduct start->check_mw high_mw Higher MW than Starting Material check_mw->high_mw low_mw Lower MW/ Fragmented check_mw->low_mw aldol Potential Aldol Condensation high_mw->aldol haloform Potential Haloform Reaction Product low_mw->haloform optimize_base Use Weaker Base/ Lower Concentration aldol->optimize_base avoid_halogens Avoid Halogen Sources with Strong Base haloform->avoid_halogens

Caption: Decision tree for identifying ketone-derived side reactions.

References

Technical Support Center: 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-(3-Iodo-4-methylphenyl)ethanone. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to keep this compound in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. While some suppliers suggest room temperature storage for similar compounds, for optimal stability, particularly to prevent potential long-term degradation, storage at a reduced temperature (2-8°C) is advisable. For a related compound, 4'-Iodoacetophenone, storage in a cool and dark place below 15°C is recommended.[1]

Q2: Is this compound sensitive to light?

A2: Yes, compounds containing an iodo-aromatic moiety are often light-sensitive. The carbon-iodine bond can be susceptible to cleavage upon exposure to ultraviolet (UV) light, potentially leading to de-iodination and the formation of impurities.[2] It is crucial to store the compound in an amber or opaque container and to minimize exposure to light during handling and experiments.

Q3: What are the potential signs of degradation of this compound?

A3: Visual signs of degradation can include a change in color (e.g., darkening or yellowing) or a change in the physical state of the material. Chemically, degradation can be identified by the appearance of new peaks in analytical chromatograms (e.g., HPLC, GC) or changes in spectroscopic data (e.g., NMR, IR). A common degradation pathway could be the loss of iodine.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is a common method for determining the purity of substituted acetophenones.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or low yield Degradation of the starting material.Assess the purity of your this compound stock using HPLC or NMR. If impurities are detected, consider purifying the material (e.g., by recrystallization or chromatography) or obtaining a new batch.
Appearance of a new, unidentified peak in reaction monitoring Formation of a degradation product.Characterize the impurity using techniques like LC-MS or GC-MS to identify its structure. This can help in understanding the degradation pathway and optimizing reaction/storage conditions to minimize its formation. A potential degradation product could be 1-(4-methylphenyl)ethanone due to de-iodination.
Discoloration of the solid material Exposure to light, air (oxidation), or heat.Store the compound in a tightly sealed, inert gas-filled (e.g., argon or nitrogen) container, protected from light, and at a recommended cool temperature.

Stability and Storage Summary

Parameter Recommendation Rationale
Temperature 2-8°C (long-term); Room temperature (short-term)Reduces the rate of potential thermal degradation. A related compound is recommended to be stored at room temperature.[1]
Light Protect from light (use amber vials or store in the dark)Aryl iodides can be photolabile and undergo de-iodination upon exposure to UV light.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes the risk of oxidative degradation.
Container Tightly sealed, chemically resistant container (e.g., glass)Prevents contamination and exposure to moisture and air.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a standard solution of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution.

  • HPLC Conditions:

    • Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or scan for optimal wavelength)

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Visualizations

cluster_storage Recommended Storage cluster_stability Potential Stability Issues Store in a cool, dry place Store in a cool, dry place Thermal degradation Thermal degradation Store in a cool, dry place->Thermal degradation Protect from light Protect from light Photodegradation (de-iodination) Photodegradation (de-iodination) Protect from light->Photodegradation (de-iodination) Tightly sealed container Tightly sealed container Oxidation Oxidation Tightly sealed container->Oxidation Inert atmosphere (optional) Inert atmosphere (optional) Inert atmosphere (optional)->Oxidation This compound This compound This compound->Store in a cool, dry place This compound->Protect from light This compound->Tightly sealed container This compound->Inert atmosphere (optional)

Caption: Logical relationship between storage conditions and stability issues.

G start Start: Assess Purity (e.g., HPLC) pure Purity meets specification? start->pure proceed Proceed with experiment pure->proceed Yes stop Purify or obtain new batch pure->stop No monitor Monitor reaction for unexpected byproducts proceed->monitor characterize Characterize byproducts (LC-MS, GC-MS) monitor->characterize

Caption: Experimental workflow for ensuring material quality.

cluster_main Potential Photodegradation Pathway reactant This compound product 1-(4-methylphenyl)ethanone reactant->product hv (UV light) De-iodination iodine + I•

Caption: A potential photodegradation pathway of the compound.

References

Technical Support Center: Troubleshooting Reactions with 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 1-(3-Iodo-4-methylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common problems encountered when using this compound in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

General Issues

Question: My reaction mixture turned black, and I'm seeing little to no product formation. What's happening?

Answer: A black precipitate, often referred to as "palladium black," indicates the decomposition of your palladium catalyst to palladium(0). This is a common issue in cross-coupling reactions and can be caused by several factors:

  • Oxygen contamination: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents and reagents thoroughly before use.

  • High temperatures: Excessive heat can accelerate catalyst decomposition. Try lowering the reaction temperature.

  • Inappropriate ligand or ligand-to-metal ratio: The ligand stabilizes the palladium catalyst. Ensure you are using the correct ligand for your specific reaction and that the ligand-to-palladium ratio is appropriate. Sometimes, a slight excess of the ligand can prevent decomposition.

  • Impure reagents or solvents: Impurities can poison the catalyst. Use high-purity, anhydrous solvents and reagents.

Question: I'm not seeing any starting material consumption. What are the likely causes?

Answer: A complete lack of reactivity can stem from several fundamental issues:

  • Inactive catalyst: Your palladium precatalyst may not have been effectively reduced to the active Pd(0) species. Ensure your reaction conditions are suitable for this reduction.

  • Poorly chosen base: The base plays a crucial role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate. Consult the literature for a base that is effective for your specific transformation.

  • Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier. Consider incrementally increasing the temperature.

  • Problem with a coupling partner: Ensure your other reactant (e.g., boronic acid, alkene, alkyne, or amine) is pure and stable under the reaction conditions.

Suzuki Coupling

Question: My Suzuki coupling of this compound with a boronic acid is giving a low yield. How can I improve it?

Answer: Low yields in Suzuki couplings can often be addressed by optimizing the following parameters:

  • Base: The choice of base is critical. For sterically hindered substrates, stronger bases like NaOH or Ba(OH)2 might be necessary to accelerate the reaction. For substrates with base-labile functional groups, a milder base like K₂CO₃ or K₃PO₄ might be more suitable.

  • Solvent: A biphasic solvent system (e.g., toluene/water or dioxane/water) is common for Suzuki reactions to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water can influence the reaction rate.

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a common catalyst, other catalyst/ligand systems like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can be more efficient, especially for challenging couplings.

  • Temperature: While many Suzuki reactions proceed at elevated temperatures (80-110 °C), some catalyst systems can work at room temperature. Experiment with different temperatures to find the optimal balance between reaction rate and catalyst stability.

Side Reaction Spotlight: Homocoupling and Protodeboronation

  • Homocoupling of the boronic acid can occur, especially in the presence of oxygen. Ensure your reaction is properly degassed.

  • Protodeboronation is the cleavage of the C-B bond of the boronic acid by water or other protic species. This can be minimized by using anhydrous solvents and ensuring the reaction is not run for an excessively long time.

Heck Reaction

Question: My Heck reaction between this compound and an alkene is not proceeding or is giving a mixture of products. What should I check?

Answer: The Heck reaction is sensitive to several factors:

  • Base: A weak base like triethylamine (Et₃N) or sodium acetate (NaOAc) is typically used. The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.

  • Ligand: For aryl iodides, the reaction can sometimes proceed without a phosphine ligand, but for less reactive halides or to improve selectivity, a ligand is often necessary.

  • Stereoselectivity: The Heck reaction generally favors the formation of the trans product.[1] If you are observing a mixture of cis and trans isomers, it could be due to isomerization under the reaction conditions.

  • Regioselectivity: The addition of the aryl group typically occurs at the less substituted carbon of the double bond.[1] If you are seeing issues with regioselectivity, consider the electronic nature of your alkene.

Sonogashira Coupling

Question: I'm having trouble with my Sonogashira coupling of this compound and a terminal alkyne. What are common failure points?

Answer: The Sonogashira coupling has several key dependencies:

  • Copper Co-catalyst: The reaction traditionally uses a copper(I) salt (e.g., CuI) as a co-catalyst. Ensure your CuI is fresh and of good quality. Copper-free versions of the Sonogashira reaction exist but may require different ligands and conditions.

  • Base: An amine base like triethylamine or diethylamine is typically used, often serving as the solvent as well. The base is required to deprotonate the terminal alkyne.

  • Homocoupling (Glaser coupling): A common side reaction is the homocoupling of the terminal alkyne, which is promoted by oxygen. Rigorous degassing of the reaction mixture is essential to minimize this.

  • Catalyst Deactivation: As with other palladium-catalyzed reactions, catalyst decomposition can be an issue. Ensure an inert atmosphere and use pure reagents.

Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of this compound is failing. What should I troubleshoot?

Answer: Successful Buchwald-Hartwig amination relies on a careful selection of reagents:

  • Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Different generations of ligands (e.g., BINAP, Josiphos, Buchwald's biaryl phosphine ligands) have been developed for different substrate scopes.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) being common choices. The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.

  • Side Reaction: Hydrodehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene.[1] This can be caused by β-hydride elimination from the palladium-amido intermediate.[1] The choice of ligand and reaction conditions can help to minimize this side reaction.

Quantitative Data from Analogous Reactions

Due to a lack of published data for specific reactions with this compound, the following tables summarize typical conditions and yields for analogous palladium-catalyzed cross-coupling reactions with similar aryl iodides. This data can serve as a useful benchmark for your experiments.

Table 1: Representative Suzuki Coupling Conditions

Aryl IodideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-IodoacetophenonePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
4-Iodoanisole4-Methylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O80692
1-Iodo-4-nitrobenzenePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF90488

Table 2: Representative Heck Reaction Conditions

Aryl IodideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Iodobenzenen-Butyl acrylatePd(OAc)₂ (1)-Et₃N (1.5)DMF100295
4-IodoanisoleStyrenePdCl₂(PPh₃)₂ (2)-NaOAc (2)DMA1202485
1-Iodo-4-nitrobenzeneMethyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (1.2)Acetonitrile80590

Table 3: Representative Sonogashira Coupling Conditions

Aryl IodideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-IodoacetophenonePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF65691
IodobenzeneTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NToluene50398
1-Iodo-4-nitrobenzene1-HexynePd(OAc)₂ (1)CuI (2)PiperidineDMFRT1289

Table 4: Representative Buchwald-Hartwig Amination Conditions

Aryl IodideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-IodotolueneMorpholinePd₂(dba)₃ (1)XPhos (3)NaOtBu (1.2)Toluene100896
1-Iodo-4-chlorobenzeneAnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1101885
4-Iodoacetophenonen-HexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH1001292

Experimental Protocols & Visualizations

The following section provides generalized experimental protocols for the four major cross-coupling reactions discussed. These should be adapted based on the specific requirements of your substrates and the results of your optimization experiments.

General Suzuki Coupling Protocol
  • To an oven-dried flask, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow start Start reagents Combine Aryl Iodide, Boronic Acid, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Isolated Product purify->product

Suzuki Coupling Experimental Workflow
General Troubleshooting Logic for a Failed Reaction

The following diagram illustrates a logical workflow for troubleshooting a failed cross-coupling reaction.

Troubleshooting_Logic start Reaction Failed (Low/No Conversion) check_inert Inert Atmosphere/ Degassing Sufficient? start->check_inert check_reagents Reagent Purity/ Activity Verified? check_inert->check_reagents Yes re_run Re-run Reaction with Stricter Controls check_inert->re_run No check_catalyst Catalyst/Ligand System Appropriate? check_reagents->check_catalyst Yes new_reagents Use Fresh/Purified Reagents check_reagents->new_reagents No check_conditions Reaction Conditions (Temp, Time, Base) Optimized? check_catalyst->check_conditions Yes screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts No optimize Systematically Vary Temp, Base, Solvent check_conditions->optimize No success Successful Reaction check_conditions->success Yes re_run->success new_reagents->success screen_catalysts->success optimize->success

Logical Troubleshooting Workflow
Catalytic Cycles Overview

The following diagrams illustrate the generalized catalytic cycles for the four discussed cross-coupling reactions. Understanding these cycles can help in diagnosing which step might be failing.

Catalytic_Cycles Generalized Catalytic Cycles cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination s_pd0 Pd(0)L_n s_pd2 Ar-Pd(II)-I(L_n) s_pd0->s_pd2 Oxidative Addition (Ar-I) s_trans Ar-Pd(II)-R(L_n) s_pd2->s_trans Transmetalation (R-B(OR)2) s_trans->s_pd0 Reductive Elimination (Ar-R) h_pd0 Pd(0)L_n h_pd2 Ar-Pd(II)-I(L_n) h_pd0->h_pd2 Oxidative Addition (Ar-I) h_insert R'-CH(Ar)-CH2-Pd(II)-I h_pd2->h_insert Migratory Insertion (Alkene) h_insert->h_pd0 β-Hydride Elimination + Base so_pd0 Pd(0)L_n so_pd2 Ar-Pd(II)-I(L_n) so_pd0->so_pd2 Oxidative Addition (Ar-I) so_trans Ar-Pd(II)-C≡CR(L_n) so_pd2->so_trans Transmetalation (Cu-C≡CR) so_trans->so_pd0 Reductive Elimination (Ar-C≡CR) b_pd0 Pd(0)L_n b_pd2 Ar-Pd(II)-I(L_n) b_pd0->b_pd2 Oxidative Addition (Ar-I) b_amido Ar-Pd(II)-NR'R''(L_n) b_pd2->b_amido Amine Coordination + Deprotonation b_amido->b_pd0 Reductive Elimination (Ar-NR'R'')

Overview of Cross-Coupling Catalytic Cycles

References

Technical Support Center: Improving Regioselectivity in Reactions with 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-iodo-4-methylphenyl)ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, focusing on palladium-catalyzed cross-coupling reactions.

Issue: Low Yield and/or Poor Regioselectivity in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low yields of the desired product and significant formation of homocoupled byproducts. How can I improve this?

Answer:

Low yields and poor regioselectivity in Suzuki-Miyaura coupling reactions with this compound can often be attributed to suboptimal reaction conditions. The key is to favor the cross-coupling pathway over side reactions like homocoupling of the boronic acid or dehalogenation of the starting material. Here are several factors to consider for optimization:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For sterically hindered or electronically deactivated substrates, bulky and electron-rich phosphine ligands are often more effective.

  • Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and selectivity.

  • Solvent System: The polarity and proticity of the solvent can influence catalyst activity and substrate solubility. A biphasic system or the addition of water can sometimes be beneficial.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligandPd(PPh₃)₄ is often effective for aryl iodides.
Ligand XPhos, SPhos, or other bulky, electron-rich phosphinesThese ligands can improve catalyst stability and activity.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃The choice of base can be critical and may require screening.
Solvent Toluene, Dioxane, or a Toluene/Water or Dioxane/Water mixtureThe addition of water can sometimes accelerate the reaction.
Temperature 80-110 °COptimization may be required.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low Yield/Selectivity in Suzuki Coupling catalyst Optimize Catalyst and Ligand (e.g., Pd(PPh3)4, XPhos) start->catalyst base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) catalyst->base solvent Vary Solvent System (Toluene, Dioxane, aq. mixtures) base->solvent temp Adjust Reaction Temperature (80-110 °C) solvent->temp analysis Analyze Product Mixture (NMR, GC-MS) temp->analysis analysis->catalyst Unsuccessful success Improved Yield and Regioselectivity analysis->success Successful

Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.

Issue: Competing Reactions at the Acetyl Group

Question: During my cross-coupling reaction, I am observing side products that seem to result from reactions involving the acetyl group of this compound. How can I prevent this?

Answer:

The acetyl group in this compound can be susceptible to various side reactions, particularly under basic conditions. These can include aldol condensation, enolization followed by other reactions, or reactions with nucleophilic coupling partners. To minimize these unwanted side reactions, consider the following strategies:

  • Choice of Base: Use a weaker or non-nucleophilic base. Strong bases like alkoxides can promote reactions at the acetyl group. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a milder choice.

  • Protecting the Carbonyl Group: If side reactions at the acetyl group are persistent, you can protect it as a ketal before performing the cross-coupling reaction. The ketal can be deprotected under acidic conditions after the coupling is complete.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the side reactions at the acetyl group, which may have a higher activation energy than the desired cross-coupling.

Chemoselectivity Considerations: Acetyl Group vs. Aryl Iodide

G substrate This compound sub_split substrate->sub_split desired_path Desired Cross-Coupling at C-I bond product product desired_path->product Desired Product side_path Side Reactions at Acetyl Group byproduct byproduct side_path->byproduct Side Products sub_split->desired_path sub_split->side_path

Caption: Competing reaction pathways for this compound.

II. Frequently Asked Questions (FAQs)

Sonogashira Coupling

Q1: What are the best conditions for a Sonogashira coupling of this compound with a terminal alkyne?

A1: A successful Sonogashira coupling with this substrate typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. The C-I bond is highly reactive in this coupling.

Typical Sonogashira Coupling Conditions:

ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄2-5 mol% is a common catalyst loading.
Co-catalyst CuI1-2 mol% is typically sufficient.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)The base also often serves as the solvent.
Solvent THF or DMF (if the amine is not the solvent)Ensure anhydrous conditions.
Temperature Room temperature to 60 °CThe reaction is often facile at room temperature.

Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?

A2: Glaser homocoupling is a common side reaction in Sonogashira couplings. To minimize it:

  • Use a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed. These often employ a palladium catalyst with a bulky phosphine ligand and a strong, non-nucleophilic base.

  • Control Oxygen Levels: Glaser coupling is often promoted by the presence of oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Amine Base: Using a hindered amine base like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling.

Buchwald-Hartwig Amination

Q3: What factors should I consider for a successful Buchwald-Hartwig amination with this compound?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Key factors for success with your substrate include:

  • Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often excellent choices.[1]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[2]

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.

Q4: My Buchwald-Hartwig amination is sluggish or gives low yields. What can I do?

A4: If your reaction is not proceeding as expected:

  • Screen Ligands: The optimal ligand can be substrate-dependent. Screening a small library of Buchwald-Hartwig ligands is often a good strategy.

  • Increase Catalyst Loading: While undesirable for large-scale synthesis, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes improve yields for difficult couplings.

  • Check Reagent Purity: Ensure your amine, aryl iodide, and solvent are pure and anhydrous. Water and other impurities can deactivate the catalyst.

Heck Reaction

Q5: What is the expected regioselectivity for the Heck reaction of this compound with an alkene like styrene or an acrylate?

A5: In the Mizoroki-Heck reaction, the regioselectivity of the addition of the aryl group to the alkene is influenced by both steric and electronic factors.

  • With Styrene: The arylation typically occurs at the less substituted carbon of the double bond (the β-carbon), leading to the trans-stilbene derivative.

  • With Acrylates: For electron-deficient alkenes like acrylates, the arylation also predominantly occurs at the β-carbon to give the cinnamoyl derivative.[3]

Q6: How can I control the regioselectivity in a Heck reaction with my substrate?

A6: While the intrinsic preference is for β-arylation, some strategies can influence the regioselectivity:

  • Ligand Control: The use of specific ligands can sometimes alter the regioselectivity. For example, certain bidentate phosphine ligands have been shown to favor α-arylation in some systems.

  • Reaction Conditions: The choice of solvent, base, and additives can also play a role. For instance, cationic palladium intermediates, generated using silver salts, can sometimes lead to different regiochemical outcomes.

III. Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling Reactions

Note: These are general guidelines. Specific conditions should be optimized for each reaction.

  • Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (1.2-6 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under the inert atmosphere, add the base (1.5-3.0 equiv) and the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition pd_intermediate Ar-Pd(II)(I)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation/Amine Coordination pd_intermediate->transmetalation coupling_partner Coupling Partner (e.g., R-B(OH)2, R-C≡CH, R-NH2) coupling_partner->transmetalation pd_coupled Ar-Pd(II)(R)L_n transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This technical support guide is intended to provide a starting point for your research. For more detailed information, please consult the primary literature and consider the specific nature of your substrates and desired products.

References

Recrystallization of 1-(3-Iodo-4-methylphenyl)ethanone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of 1-(3-Iodo-4-methylphenyl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Solution
Failure of Crystals to Form The solution may be supersaturated.[1][2]Induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of the compound.[1][3]
Too much solvent was used.[1][2][3]Reduce the volume of the solvent by evaporation (e.g., using a rotary evaporator) and then allow the solution to cool again.[2][3]
The cooling process is too rapid.Allow the solution to cool to room temperature slowly, and then place it in an ice bath.
"Oiling Out" of the Product The melting point of the compound is lower than the boiling point of the solvent.[2][4]Reheat the solution to dissolve the oil, add a small amount of a more nonpolar solvent (if using a polar solvent) or a more polar solvent (if using a nonpolar solvent) to decrease the compound's solubility, and then cool slowly.[2]
The compound is significantly impure.[2]Consider purifying the compound by another method, such as column chromatography, before recrystallization.[2]
Low Crystal Yield Too much solvent was used, leading to significant loss of the compound in the mother liquor.[1][3]Use the minimum amount of near-boiling solvent to dissolve the solid.[1] If the mother liquor still contains a substantial amount of product, it can be concentrated and a second crop of crystals can be collected.[3]
Premature crystallization during hot filtration.[4]Warm the filtration apparatus (funnel and receiving flask) before filtration to prevent the solution from cooling and crystals from forming prematurely.[4]
The crystals were washed with a solvent that was not ice-cold.[1]Always use a minimum amount of ice-cold solvent to wash the crystals.[1]
Formation of a Precipitate Instead of Crystals The solution was cooled too quickly ("shock cooling").[5]Allow the solution to cool gradually to room temperature before placing it in an ice bath. Do not disturb the solution during the cooling process.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. A common starting point for aryl ketones is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane. Solubility tests with small amounts of the compound and various solvents are recommended to determine the optimal solvent or solvent system.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of near-boiling solvent to fully dissolve the crude solid.[1] Add the solvent in small portions to the heated solid until it just dissolves. Using too much solvent is a common reason for poor or no crystal yield.[1][2]

Q3: My crystals are colored. How can I decolorize the solution?

A3: If the color is due to impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Q4: How long should I wait for crystals to form?

A4: An ideal crystallization shows some crystal formation within about 5 minutes, with continued growth over 20 minutes.[3] However, some systems may require longer, even overnight, for complete crystallization. Patience is key, as rushing the process can lead to the formation of a precipitate instead of pure crystals.[5]

Q5: What is the purpose of washing the crystals after filtration?

A5: Washing the crystals with a small amount of ice-cold solvent helps to remove any residual soluble impurities that may be clinging to the surface of the crystals.[1] It is crucial to use a minimal amount of ice-cold solvent to avoid redissolving the product.[1]

Experimental Protocol: General Guideline for Recrystallization

This is a general protocol and may need to be optimized for this compound.

  • Solvent Selection : Based on solubility tests, choose an appropriate solvent or solvent system.

  • Dissolution : Place the crude this compound in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration to remove them. It is important to keep the solution and the filtration apparatus hot to prevent premature crystallization.[4]

  • Cooling and Crystallization : Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying : Allow the crystals to dry completely. This can be done by continuing to draw air through the Büchner funnel, followed by air drying or drying in a desiccator.

Recrystallization Workflow

RecrystallizationWorkflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool Clear Solution insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash soluble_impurities Soluble Impurities in Mother Liquor collect->soluble_impurities dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the recrystallization of a solid compound.

References

Technical Support Center: Characterization of Byproducts in 1-(3-Iodo-4-methylphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-Iodo-4-methylphenyl)ethanone. The information focuses on identifying and characterizing byproducts that may arise during its synthesis, primarily through Friedel-Crafts acylation of 3-iodotoluene.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of the Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Formation of multiple byproducts.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Optimize the reaction temperature. Friedel-Crafts acylations are often temperature-sensitive. - Ensure the use of high-purity, anhydrous reagents and solvents. - Carefully control the stoichiometry of the reactants and the Lewis acid catalyst.
Presence of Multiple Spots on TLC Plate - Formation of isomeric byproducts. - Presence of unreacted starting materials. - Formation of poly-acylated or poly-iodinated byproducts. - De-iodination of the starting material or product.- Co-spot the TLC plate with the starting material (3-iodotoluene) to identify its presence. - Use a combination of analytical techniques such as GC-MS and NMR to identify the structure of the byproducts. - Adjust the molar ratio of the acylating agent and Lewis acid to minimize side reactions. - Optimize reaction time and temperature to favor the formation of the desired product.
Difficulty in Purifying the Final Product - Co-elution of the desired product with byproducts of similar polarity during column chromatography. - The product may be an oil that is difficult to crystallize.- Utilize a multi-step purification process, such as a combination of column chromatography with different solvent systems, followed by recrystallization or distillation. - If the product is an oil, consider converting it to a solid derivative for easier purification, followed by regeneration of the desired ketone. - High-Performance Liquid Chromatography (HPLC) can be employed for difficult separations.
Product Color is Darker than Expected - Presence of polymeric or degradation byproducts. - Residual catalyst or impurities in the reagents.- Treat the crude product with activated charcoal to remove colored impurities. - Ensure all glassware is thoroughly cleaned and dried before use. - Use freshly distilled solvents and high-purity reagents.

Frequently Asked Questions (FAQs)

1. What are the most common byproducts in the synthesis of this compound via Friedel-Crafts acylation of 3-iodotoluene?

Common byproducts include:

  • Isomeric Products: Acylation can occur at different positions on the aromatic ring, leading to isomers such as 2-iodo-4-methylacetophenone and 4-iodo-2-methylacetophenone.[1]

  • Poly-iodinated Species: The starting material or product can undergo further iodination, resulting in di- and tri-iodotoluenes.[1]

  • De-iodinated Products: Loss of the iodine substituent can lead to the formation of 4-methylacetophenone.[1][2][3][4]

  • Chlorinated Byproducts: If chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane) are used, chloro-substituted byproducts may be formed.[1]

2. How can I minimize the formation of these byproducts?

To minimize byproduct formation:

  • Control Reaction Temperature: Lower temperatures generally favor the formation of the para-substituted product and reduce side reactions.

  • Optimize Catalyst Amount: The stoichiometry of the Lewis acid (e.g., AlCl₃) is crucial. An excess can lead to increased byproduct formation.

  • Choice of Solvent: The solvent can influence the selectivity of the reaction. Less polar solvents may be preferable.

  • Purity of Reagents: Use of high-purity 3-iodotoluene and acetylating agent is essential.

3. What analytical techniques are best for identifying and quantifying byproducts?

A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile byproducts based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure of the main product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress and purity of fractions.

4. Is there a general experimental protocol for the synthesis of this compound?

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 3-Iodotoluene
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃) and an anhydrous solvent (e.g., dichloromethane or carbon disulfide).

  • Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of acetyl chloride or acetic anhydride in the same solvent from the dropping funnel.

  • Addition of Substrate: After the formation of the acylium ion complex, add a solution of 3-iodotoluene in the same solvent dropwise, maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or distillation.

Visualizations

Reaction Pathway and Potential Byproducts

G cluster_reactants Reactants cluster_products Products 3-Iodotoluene 3-Iodotoluene Main Product This compound 3-Iodotoluene->Main Product Desired Reaction Isomeric Byproducts Isomeric Acetophenones 3-Iodotoluene->Isomeric Byproducts Poly-iodinated Byproducts Di/Tri-iodotoluenes 3-Iodotoluene->Poly-iodinated Byproducts De-iodinated Byproduct 4-Methylacetophenone 3-Iodotoluene->De-iodinated Byproduct Acetylating Agent Acetyl Chloride / Acetic Anhydride Acetylating Agent->Main Product Lewis Acid AlCl3 Lewis Acid->Main Product

Caption: Friedel-Crafts acylation of 3-iodotoluene leading to the desired product and potential byproducts.

Troubleshooting Workflow for Impure Product

G start Impure Product Obtained tlc Analyze by TLC start->tlc gcms_nmr Analyze by GC-MS and NMR tlc->gcms_nmr Multiple Spots end Pure Product tlc->end Single Spot unreacted_sm Unreacted Starting Material Present? gcms_nmr->unreacted_sm multiple_products Multiple Isomers or Byproducts Identified? unreacted_sm->multiple_products No optimize_conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) unreacted_sm->optimize_conditions Yes multiple_products->optimize_conditions Yes purification Refine Purification Strategy (Column Chromatography, Recrystallization) multiple_products->purification No (single major impurity) optimize_conditions->end purification->end

Caption: Logical workflow for troubleshooting an impure product in the synthesis of this compound.

References

Technical Support Center: Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(3-Iodo-4-methylphenyl)ethanone, a key intermediate for researchers in drug development and organic synthesis. This guide outlines two primary synthetic routes with detailed protocols, troubleshooting for common issues, and data presentation to assist in scaling up production.

General FAQs

Q1: Which synthetic route is recommended for the highest purity of this compound?

A1: For achieving the highest purity, the iodination of 4'-methylacetophenone is generally recommended. While the Friedel-Crafts acylation of o-iodotoluene can produce the desired product, it often results in a mixture of isomers that are difficult to separate.[1] The iodination route offers better regioselectivity, although it is not without its own challenges, such as the potential for over-iodination.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: For the Friedel-Crafts acylation route, the handling of aluminum chloride, a water-reactive and corrosive Lewis acid, is a major concern. The reaction also produces hydrogen chloride gas, which requires proper scrubbing. For the iodination route, care must be taken with strong oxidizing agents like iodic acid or hydrogen peroxide.[2][3][4] Some iodinating reagents can be explosive, and reactions involving ammonia should be avoided to prevent the formation of nitrogen triiodide.[5]

Q3: How can I confirm the regiochemistry of my final product?

A3: The most reliable method for confirming the structure and regiochemistry of your product is through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). The coupling patterns and chemical shifts of the aromatic protons will definitively distinguish between the different isomers.

Route 1: Friedel-Crafts Acylation of o-Iodotoluene

This method involves the reaction of o-iodotoluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Experimental Protocol

A detailed protocol for the Friedel-Crafts acetylation of o-iodotoluene is described below.

Materials:

  • o-Iodotoluene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).

  • Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the suspension while stirring.

  • After the addition is complete, add o-iodotoluene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • After the addition of o-iodotoluene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of a cold, dilute HCl solution.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or fractional distillation under reduced pressure to separate the isomers.

Troubleshooting Guide (Route 1)

Q1: My reaction yield is very low. What could be the cause?

A1: Low yields in Friedel-Crafts acylations can be attributed to several factors:

  • Moisture: The presence of water will deactivate the aluminum chloride catalyst. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Catalyst Quality: Use fresh, high-quality anhydrous aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrolyzed.

  • Reaction Temperature: While the initial addition is done at 0°C to control the exothermic reaction, insufficient heating afterward may lead to an incomplete reaction. Conversely, excessively high temperatures can promote side reactions.[6]

Q2: I have a mixture of products that are difficult to separate. What are these byproducts and how can I minimize them?

A2: The acylation of o-iodotoluene is known to produce a mixture of isomers, primarily 3-iodo-4-methyl-acetophenone (your target) and 4-iodo-3-methyl-acetophenone.[1] Additionally, di-iodinated and tri-iodinated byproducts, as well as rearranged ketones, can form.[1]

  • Minimization: Using a 1:1 stoichiometry of reactants and catalyst can help reduce polyacylation. Running the reaction at a lower temperature may improve selectivity but will likely require longer reaction times.[6]

  • Separation: Careful column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate) is the most common method for separating these isomers. Fractional distillation under high vacuum may also be an option, but the boiling points of the isomers are often very close.[7]

Q3: The reaction mixture turned dark and I isolated a complex mixture of unidentifiable products. What happened?

A3: A dark, complex reaction mixture often indicates charring or polymerization, which can be caused by:

  • High Reaction Temperature: The reaction is exothermic. If the addition of reagents is too fast or the cooling is insufficient, the temperature can rise uncontrollably, leading to decomposition.

  • Excess Catalyst: Using a large excess of aluminum chloride can increase the rate of side reactions and decomposition.

Data Presentation: Byproducts in Friedel-Crafts Acylation of Iodotoluenes
Starting MaterialMajor Acylation ProductsOther Significant Byproducts
o-Iodotoluene3-Iodo-4-methyl-acetophenone, 4-Iodo-3-methyl-acetophenoneDi- and tri-iodotoluenes, rearranged ketones
m-Iodotoluene4-Iodo-2-methyl-acetophenone, 2-Iodo-4-methyl-acetophenoneDi- and tri-iodotoluenes
p-IodotolueneLow yield of 3-Iodo-6-methylacetophenoneDi- and tri-iodotoluenes, rearranged ketones

Data summarized from a study on the Friedel-Crafts acylation of iodotoluenes.[1]

Experimental Workflow: Friedel-Crafts Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 Flame-dry glassware prep2 Add anhydrous AlCl3 and DCM prep1->prep2 prep3 Cool to 0°C prep2->prep3 react1 Add acetyl chloride prep3->react1 react2 Add o-iodotoluene react1->react2 react3 Warm to RT and stir react2->react3 workup1 Quench with cold HCl react3->workup1 workup2 Separate layers workup1->workup2 workup3 Wash organic layer workup2->workup3 workup4 Dry and concentrate workup3->workup4 purify1 Column chromatography or vacuum distillation workup4->purify1 purify2 Isolate pure product purify1->purify2

Caption: Workflow for Friedel-Crafts Acylation.

Route 2: Iodination of 4'-Methylacetophenone

This approach involves the direct electrophilic iodination of 4'-methylacetophenone. The methyl group is activating and the acetyl group is deactivating, directing the iodine to the 3-position.

Experimental Protocol

A common method for this transformation uses iodine and a strong oxidizing agent like iodic acid or periodic acid.

Materials:

  • 4'-Methylacetophenone

  • Iodine (I₂)

  • Iodic acid (HIO₃) or Periodic acid (H₅IO₆)

  • Acetic acid, glacial

  • Sulfuric acid, concentrated (catalytic amount)

  • Water

  • Sodium thiosulfate solution, 10%

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4'-methylacetophenone (1.0 equivalent) in glacial acetic acid.

  • Add iodine (0.5 equivalents) and iodic acid (0.2 equivalents) to the solution.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 50-70°C and stir for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Add 10% sodium thiosulfate solution dropwise until the dark color of the iodine disappears.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography.

Troubleshooting Guide (Route 2)

Q1: The iodination reaction is very slow or incomplete. How can I improve the conversion?

A1:

  • Activating the Iodine: Molecular iodine itself is not a very strong electrophile. The reaction relies on an oxidizing agent (like iodic acid) to generate a more potent iodinating species (I⁺). Ensure your oxidizing agent is of good quality.

  • Catalyst: A catalytic amount of a strong acid like sulfuric acid is often necessary to increase the electrophilicity of the iodinating agent.

  • Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, be cautious as higher temperatures can also lead to side reactions.

Q2: I am getting multiple iodinated products. How can I improve the regioselectivity?

A2: While the 3-position is electronically favored, some iodination at other positions or di-iodination can occur.

  • Stoichiometry: Use a slight deficiency or stoichiometric amount of the iodinating reagent to minimize di-iodination.

  • Alternative Reagents: For improved regioselectivity, consider using N-iodosuccinimide (NIS) with a catalytic amount of an acid like trifluoroacetic acid.[8] This method is often milder and more selective.

Q3: My product is contaminated with unreacted iodine. How do I remove it?

A3: Residual iodine is a common issue. During the workup, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the iodine (I₂) to colorless iodide ions (I⁻), which are soluble in the aqueous layer.

Q4: Are there any "greener" alternatives for the iodination process?

A4: Yes, research is ongoing into more environmentally friendly iodination methods. Some approaches use hydrogen peroxide as the oxidant, which produces water as the only byproduct.[3][4] Electrochemical methods that generate the iodinating species in situ are also being developed to reduce the use of hazardous reagents.[9]

Data Presentation: Iodination Reagent Comparison
Reagent SystemTypical ConditionsAdvantagesCommon Issues
I₂ / HIO₃Acetic acid, 50-70°CCost-effectiveRequires strong acid, moderate selectivity
I₂ / H₂O₂Acidic medium"Green" byproduct (water)Can lead to side-chain iodination
N-Iodosuccinimide (NIS) / Cat. AcidCH₂Cl₂, Room TempMild conditions, good regioselectivityHigher cost of reagent
IClVarious solventsHighly reactiveDifficult to handle, moisture sensitive

Logical Relationship: Iodination of 4'-Methylacetophenone

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_products Products start 4'-Methylacetophenone reaction Electrophilic Aromatic Substitution start->reaction iodine Iodine (I₂) iodine->reaction oxidant Oxidizing Agent (e.g., HIO₃, H₂O₂) oxidant->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction product This compound reaction->product side_product Isomeric & Di-iodinated Byproducts reaction->side_product

Caption: Key factors in the iodination reaction.

References

Validation & Comparative

Navigating the Aromatic Landscape: A Comparative 1H NMR Guide to 1-(3-Iodo-4-methylphenyl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, serves as a cornerstone technique for molecular characterization. This guide provides a comparative analysis of the 1H NMR spectrum of 1-(3-Iodo-4-methylphenyl)ethanone, a potentially valuable building block in medicinal chemistry, against two structurally related and commercially available alternatives: 1-(4-methylphenyl)ethanone (4-methylacetophenone) and 1-(3-iodophenyl)ethanone (3-iodoacetophenone).

This comparison aims to highlight the distinct spectral features arising from the substitution patterns on the phenyl ring, offering a clear framework for the identification and differentiation of these compounds. The inclusion of detailed experimental protocols and predicted spectral data for the title compound provides a practical resource for researchers working with similar molecular scaffolds.

Comparative Analysis of 1H NMR Spectral Data

The following table summarizes the experimental 1H NMR data for 1-(4-methylphenyl)ethanone and 1-(3-iodophenyl)ethanone, alongside predicted data for this compound. The data is presented to facilitate a clear comparison of chemical shifts (δ), multiplicities, and coupling constants (J), which are crucial for structural elucidation.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Predicted)H-28.24d1.81H
H-57.35d7.91H
H-67.72dd7.9, 1.81H
-COCH₃2.59s-3H
Ar-CH₃2.45s-3H
1-(4-methylphenyl)ethanone H-2, H-67.86d8.52H
H-3, H-57.25d8.02H
-COCH₃2.57s-3H
Ar-CH₃2.41s-3H
1-(3-iodophenyl)ethanone H-28.23t1.81H
H-47.96ddd7.8, 1.8, 1.01H
H-57.28t7.81H
H-67.85ddd7.8, 1.8, 1.01H
-COCH₃2.58s-3H

Key Spectral Interpretations

The predicted 1H NMR spectrum of This compound is expected to show distinct signals for the three aromatic protons due to their unique chemical environments. The proton at the 2-position (H-2), being ortho to the acetyl group and meta to the iodine, is predicted to be the most deshielded. The protons at the 5 and 6-positions will exhibit a doublet and a doublet of doublets, respectively, due to ortho and meta couplings. The methyl and acetyl protons are expected to appear as singlets in the upfield region.

In comparison, the 1H NMR spectrum of 1-(4-methylphenyl)ethanone displays a simpler aromatic region with two doublets, reflecting the symmetry of the para-substituted ring.[1] The spectrum of 1-(3-iodophenyl)ethanone shows a more complex aromatic region due to the meta-substitution, with a characteristic downfield triplet for the proton at the 2-position.

Experimental Protocol for 1H NMR Spectroscopy

The following provides a general methodology for acquiring high-quality 1H NMR spectra for the compounds discussed.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum at a constant temperature, typically 298 K.

  • Use a standard single-pulse experiment.

  • Key acquisition parameters to consider include:

    • Pulse width (e.g., 30-90 degrees)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (e.g., 8-16, depending on sample concentration)

    • Spectral width (e.g., -2 to 12 ppm)

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Structural and Spectral Relationships

The following diagram illustrates the logical relationship between the structure of this compound and its predicted 1H NMR signals, providing a visual guide to the expected spectrum.

Caption: Structure of this compound and its predicted 1H NMR signals.

This guide provides a foundational understanding of the 1H NMR characteristics of this compound in comparison to its analogs. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of these and similar compounds in their drug discovery and development endeavors.

References

Comparative 13C NMR Analysis of 1-(3-Iodo-4-methylphenyl)ethanone and Related Acetophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Iodo-4-methylphenyl)ethanone against structurally related acetophenone derivatives. The inclusion of experimental data for analogous compounds offers a framework for understanding the influence of substituents on the chemical shifts of the aromatic and carbonyl carbons.

Data Summary of 13C NMR Chemical Shifts

The following table summarizes the 13C NMR chemical shift data for this compound and selected reference compounds. The data for the target compound is predicted due to the absence of publicly available experimental spectra, while the data for the reference compounds are derived from experimental observations.

CompoundCarbonyl (C=O)Acetyl (CH3)Aromatic CH3Aromatic C-1Aromatic C-2Aromatic C-3Aromatic C-4Aromatic C-5Aromatic C-6Solvent
This compound ~197.1 ~26.7 ~23.9 ~137.5 ~128.9 ~99.8 ~144.5 ~139.8 ~127.3 CDCl3
4-Methylacetophenone[1]198.026.521.6134.7129.2129.2143.9128.4128.4CDCl3
3-Chloroacetophenone[1]196.626.5-138.7126.4134.9129.9133.0128.4CDCl3
4-Bromoacetophenone[1]197.126.5-135.8129.8131.9128.4131.9129.8CDCl3
Acetophenone[1][2]198.1[1]26.5[1]-137.1[1]128.2[1]128.5[1]133.0[1]128.5[1]128.2[1]CDCl3

Note: Chemical shifts (δ) are in ppm relative to TMS. The assignments for the aromatic carbons of this compound are based on established substituent effects and may require 2D NMR for definitive confirmation.

Discussion of Substituent Effects

The comparison of the 13C NMR data reveals the electronic influence of the iodo and methyl substituents on the phenyl ring of acetophenone.

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in this compound is predicted to be around 197.1 ppm. This is slightly upfield compared to the parent acetophenone (198.1 ppm) and 4-methylacetophenone (198.0 ppm)[1]. This upfield shift can be attributed to the electron-donating character of the methyl group and the heavy atom effect of the iodine.

  • Aromatic Carbons:

    • C-I Bond: The most significant shift is observed for the carbon directly attached to the iodine atom (C-3), which is shifted significantly upfield to approximately 99.8 ppm. This is a characteristic effect of iodine substitution in aromatic systems.

    • Methylated Carbon: The carbon bearing the methyl group (C-4) is shifted downfield to around 144.5 ppm, which is comparable to the C-4 in 4-methylacetophenone (143.9 ppm)[1].

    • Other Aromatic Carbons: The remaining aromatic carbons show shifts influenced by the combined electronic effects of the acetyl, iodo, and methyl groups.

Experimental Workflow

The logical flow of a typical 13C NMR analysis is depicted in the following diagram.

G Workflow for 13C NMR Analysis A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C Data Acquisition (1D 13C Experiment) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking and Chemical Shift Referencing) D->E F Structure Elucidation / Comparison (Assignment of Signals to Carbons) E->F

Caption: A flowchart illustrating the key stages of a 13C NMR experiment.

Experimental Protocols

The following is a general protocol for acquiring a 13C NMR spectrum of a substituted acetophenone.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of a liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. NMR Data Acquisition:

  • The NMR spectra can be recorded on a spectrometer operating at a suitable frequency for 13C observation (e.g., 125 MHz)[1].

  • The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

  • A standard proton-decoupled 13C NMR experiment is performed. Key parameters include:

    • Pulse angle (e.g., 30-45°)

    • Relaxation delay (e.g., 2 seconds)

    • Acquisition time (e.g., 1-2 seconds)

    • Number of scans (dependent on sample concentration, typically ranging from several hundred to several thousand)

  • The chemical shifts are referenced internally to the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software.

  • Processing steps include:

    • Zero-filling to enhance digital resolution.

    • Application of an exponential window function to improve the signal-to-noise ratio.

    • Fourier transformation to convert the time-domain data to the frequency domain.

    • Phase correction to ensure all peaks are in the absorptive mode.

    • Baseline correction to produce a flat baseline.

4. Spectral Analysis:

  • The processed spectrum is analyzed by picking the peaks and assigning their chemical shifts.

  • The chemical shifts are compared with literature values or predicted data for the compound of interest and related structures.

  • For complex spectra, 2D NMR experiments such as HSQC and HMBC can be employed for unambiguous assignment of all carbon signals.

References

Mass Spectrometry of 1-(3-Iodo-4-methylphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry of 1-(3-Iodo-4-methylphenyl)ethanone and its structural analogs. Due to the limited availability of direct experimental data for this compound, this guide presents a predicted fragmentation pattern based on the analysis of related compounds. This information is crucial for researchers working on the identification and characterization of iodinated organic compounds in various fields, including pharmaceutical development and environmental analysis.

Comparison of Mass Spectra

The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of its molecular ion. Below is a comparison of the key mass spectral data for this compound (predicted) and its commercially available analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z) and their Interpretation
This compound C₉H₉IO260.07Predicted: M⁺ at m/z 260, [M-CH₃]⁺ at m/z 245, [M-COCH₃]⁺ at m/z 217, I⁺ at m/z 127
1-(3-Iodophenyl)ethanoneC₈H₇IO246.04M⁺ at m/z 246, [M-CH₃]⁺ at m/z 231[1]
1-(4-Iodophenyl)ethanoneC₈H₇IO246.05M⁺ at m/z 246[2][3][4][5]
1-(4-Methylphenyl)ethanoneC₉H₁₀O134.18M⁺ at m/z 134, [M-CH₃]⁺ at m/z 119[6]
1-(3-Methylphenyl)ethanoneC₉H₁₀O134.18M⁺ at m/z 134, [M-CH₃]⁺ at m/z 119[7]
1-(3,4-Dimethylphenyl)ethanoneC₁₀H₁₂O148.20M⁺ at m/z 148[8]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for aromatic ketones and organoiodine compounds. The primary fragmentation events are predicted to be the loss of a methyl group ([M-CH₃]⁺) and the loss of an acetyl group ([M-COCH₃]⁺). The presence of iodine is expected to yield a prominent peak at m/z 127, corresponding to the iodine cation (I⁺).

G C9H9IO+ (m/z 260) C9H9IO+ (m/z 260) C8H6IO+ (m/z 245) C8H6IO+ (m/z 245) C9H9IO+ (m/z 260)->C8H6IO+ (m/z 245) - CH3 C7H6I+ (m/z 217) C7H6I+ (m/z 217) C9H9IO+ (m/z 260)->C7H6I+ (m/z 217) - COCH3 I+ (m/z 127) I+ (m/z 127) C7H6I+ C7H6I+ C7H6I+->I+ (m/z 127) - C7H6

Caption: Predicted Fragmentation Pathway of this compound.

Experimental Protocols

Acquiring high-quality mass spectra is fundamental for accurate compound identification. The following outlines a general experimental workflow for the analysis of small organic molecules like this compound using modern mass spectrometry techniques.

Sample Preparation
  • Dissolution: Dissolve a small amount of the analyte (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of both.

  • Dilution: For high-resolution techniques like ESI-TOF, further dilute the sample to a final concentration of approximately 1-10 µg/mL to avoid detector saturation.

Mass Spectrometry Analysis

A variety of mass spectrometry techniques can be employed for the analysis. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for a broader range of molecules.

Typical Parameters for ESI-TOF Mass Spectrometry:

  • Ionization Mode: Positive or negative, depending on the analyte's properties. For acetophenone derivatives, positive ion mode is generally effective.

  • Capillary Voltage: 3.5 - 4.5 kV.[9]

  • Nebulizer Gas (Nitrogen) Pressure: 0.4 - 1.0 bar.[9]

  • Dry Gas (Nitrogen) Flow Rate: 4.0 - 8.0 L/min.[9]

  • Dry Gas Temperature: 180 - 250 °C.[9]

  • Mass Range: m/z 50 - 1500.[9]

  • Data Acquisition: Data is typically acquired in profile mode to ensure high resolution.

Typical Parameters for GC-MS with Electron Ionization (EI):

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • GC Column: A non-polar or medium-polarity column (e.g., HP-5ms) is suitable for separating aromatic compounds.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250-300 °C.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing Dissolve Sample Dissolve Sample Dilute Sample Dilute Sample Dissolve Sample->Dilute Sample Inject Sample Inject Sample Dilute Sample->Inject Sample Ionization Ionization Inject Sample->Ionization Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Acquire Spectrum Acquire Spectrum Detector->Acquire Spectrum Data Analysis Data Analysis Acquire Spectrum->Data Analysis

Caption: General Experimental Workflow for Mass Spectrometry.

Conclusion

This guide provides a foundational understanding of the expected mass spectral behavior of this compound by comparing it with structurally similar compounds. The predicted fragmentation pattern and the outlined experimental protocols offer a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science, aiding in the identification and characterization of this and other related iodinated compounds. The selective identification of organic iodine compounds using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) can be a powerful tool for discovering new compounds in complex environmental and biological samples.[10][11]

References

A Comparative Guide to the Infrared Spectroscopy of 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectrum of 1-(3-Iodo-4-methylphenyl)ethanone against related aromatic ketones, acetophenone and 4-methylacetophenone. The data presented is based on established characteristic infrared absorption frequencies for the functional groups present in these molecules.

Comparison of Key Infrared Absorption Peaks

The following table summarizes the predicted and experimental infrared absorption peaks for this compound and its structural analogs. This data is crucial for identifying the compound and understanding the influence of substituents on the vibrational frequencies of the aromatic ring and the carbonyl group.

Functional Group Vibrational Mode This compound (Predicted) Acetophenone (Experimental) 4-Methylacetophenone (Experimental)
Carbonyl (C=O)Stretch~1685 cm⁻¹ (Strong)~1685 cm⁻¹ (Strong)[1]~1680 cm⁻¹ (Strong)
Aromatic C-HStretch~3100-3000 cm⁻¹ (Medium)~3100-3000 cm⁻¹ (Medium)[2]~3100-3000 cm⁻¹ (Medium)
Methyl C-H (Aryl)Asymmetric Stretch~2950 cm⁻¹ (Medium)-~2960 cm⁻¹ (Medium)
Symmetric Stretch~2870 cm⁻¹ (Medium)-~2870 cm⁻¹ (Medium)
Methyl C-H (Acyl)Asymmetric Stretch~2960 cm⁻¹ (Medium)~2960 cm⁻¹ (Medium)[2]~2960 cm⁻¹ (Medium)
Symmetric Stretch~2870 cm⁻¹ (Medium)~2870 cm⁻¹ (Medium)[2]~2870 cm⁻¹ (Medium)
Aromatic C=CStretch~1600-1450 cm⁻¹ (Multiple, Medium-Weak)~1600-1450 cm⁻¹ (Multiple, Medium-Weak)[2]~1600-1450 cm⁻¹ (Multiple, Medium-Weak)
C-IStretch~600-500 cm⁻¹ (Weak-Medium)--
Aromatic C-H Bending (Out-of-plane)Bending~850-800 cm⁻¹ (Strong)~760 cm⁻¹ and ~690 cm⁻¹ (Strong)~820 cm⁻¹ (Strong)

Note: The predicted values for this compound are based on the typical ranges for the respective functional groups and the expected electronic effects of the substituents. The presence of the electron-donating methyl group and the electron-withdrawing iodo group can slightly shift the exact positions of the absorption bands. The out-of-plane C-H bending pattern is particularly useful for confirming the 1,2,4-trisubstitution pattern on the aromatic ring.

Experimental Protocol: Infrared Spectroscopy of a Solid Ketone (KBr Pellet Method)

This section details the standard procedure for obtaining an infrared spectrum of a solid organic compound, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials:

  • This compound (sample)

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry IR-grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100.

    • Thoroughly grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the collar of the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet. A vacuum line may be attached to the die to remove trapped air and moisture, resulting in a clearer pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record the background spectrum of the empty sample compartment.

    • Acquire the infrared spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

    • Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in the molecule.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample identification to the final interpretation of the infrared spectrum.

IR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Sample 1. Identify Compound: This compound Method 2. Select Method: KBr Pellet Sample->Method Solid Sample Prepare 3. Prepare Sample: Grind with KBr Method->Prepare Spectrometer 4. Acquire Spectrum: FTIR Spectrometer Prepare->Spectrometer Transparent Pellet Process 5. Process Data: Identify Peak Positions Spectrometer->Process Raw Spectrum Compare 6. Compare with References: Acetophenone & 4-Methylacetophenone Process->Compare Peak Table Interpret 7. Interpret Spectrum: Assign Functional Groups Compare->Interpret Comparative Data

References

Reactivity Under the Microscope: A Comparative Analysis of 1-(3-Iodo-4-methylphenyl)ethanone and Other Haloacetophenones in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and viability of a synthetic route. Haloacetophenones are versatile building blocks, and understanding their relative reactivity is paramount for optimizing reaction conditions and achieving desired outcomes. This guide provides an objective comparison of the reactivity of 1-(3-Iodo-4-methylphenyl)ethanone with its bromo and chloro analogues in key palladium-catalyzed cross-coupling reactions, supported by established chemical principles and available experimental data.

The well-established trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energies: C-I < C-Br < C-Cl. This fundamental principle dictates that aryl iodides are generally the most reactive, followed by aryl bromides, and then aryl chlorides. This guide will explore the practical implications of this trend in three seminal cross-coupling reactions vital to pharmaceutical synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker carbon-iodine bond in this compound allows for a faster oxidative addition compared to the bromo and chloro analogues, resulting in higher reaction rates and often allowing for milder reaction conditions.

Aryl HalideCoupling PartnerCatalyst SystemConditionsYieldReference
4-IodoacetophenonePhenylboronic acidHerrmann–Beller palladacycleEtOH, MeONa, 60 °CHigh (quantitative)--INVALID-LINK--
4-BromoacetophenonePhenylboronic acidPd(II)-N2O2/magnetic supportDMA, Na2CO3, 140 °C, 24h100%--INVALID-LINK--
4-ChloroacetophenoneArylboronic acidsBenzothiazole-oxime Pd(II) complexWater, Cs2CO3, 100 °CGood to Excellent--INVALID-LINK--

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of Haloacetophenones. Note: These reactions were not performed under identical conditions and serve to demonstrate the successful coupling of each class of haloacetophenone.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1][2] Similar to the Suzuki coupling, the oxidative addition of the aryl halide is a key step in the catalytic cycle.[3] Consequently, this compound is expected to undergo amination more readily than its bromo and chloro counterparts, often requiring lower catalyst loadings and shorter reaction times. While direct comparative data is scarce, a study on the amination of 3-bromo-4-fluoro-acetophenone demonstrates the feasibility of using bromoacetophenones in this reaction, albeit potentially requiring more forcing conditions than the iodo analogue.

Aryl HalideAmineCatalyst SystemConditionsYieldReference
3-Bromo-4-fluoro-acetophenoneMorpholinePd(OAc)2 / (2-biphenyl)di-tert-butylphosphineToluene, Cs2CO3Low (~10%)--INVALID-LINK--
Aryl Iodides (general)Various aminesNi(acac)2 / Phenylboronic esterNot specifiedHigh (up to 95%)--INVALID-LINK--
Aryl Chlorides (general)Various aminesNi(II)-bipyridine complex / lightNot specifiedEfficient--INVALID-LINK--

Table 2: Illustrative Buchwald-Hartwig Amination Reactions. The data highlights the successful amination of different classes of aryl halides, with the general trend suggesting higher reactivity for iodo derivatives.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[4][5] The reaction mechanism also involves an oxidative addition step, making the reactivity of the aryl halide a crucial factor.[6][7] this compound is therefore the most reactive substrate in this class, allowing for coupling under mild conditions. Aryl bromides are also effective, while aryl chlorides typically require more specialized and reactive catalyst systems to achieve good yields.

Aryl HalideAlkyneCatalyst SystemConditionsYieldReference
4-IodoacetophenoneTrimethylsilyl acetylenePdCl2 / CuI / NEt3 / CHCl3Visible light92%--INVALID-LINK--
Aryl Bromides (general)Terminal AlkynesPd(PhCN)2Cl2 / P(t-Bu)3Room TemperatureNot specified--INVALID-LINK--
Aryl Chlorides (general)Terminal AlkynesPd2(dba)3 / P(t-Bu)3Not specifiedGood--INVALID-LINK--

Table 3: Illustrative Sonogashira Coupling Reactions. The data shows successful couplings for various haloarenes, with iodoarenes generally reacting under milder conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which can be adapted for the specific haloacetophenone substrates.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)2 (0.5 mol%) in a suitable solvent (e.g., WEB - Water Extract of Banana, 3 mL) is stirred at room temperature for the required time.[8] Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether, 4 x 10 mL). The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[8]

General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried vial is charged with Pd(OAc)2 (as a stock solution in toluene), a suitable phosphine ligand, the aryl halide (1.0 mmol), the amine (1.2 mmol), and a base (e.g., Cs2CO3, 1.4 mmol). Toluene is added, and the vial is sealed and heated to the desired temperature for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The product is then purified by chromatography.

General Procedure for Sonogashira Coupling

To a solution of the aryl halide (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., triethylamine), Pd(PPh3)2Cl2 (0.02 mmol) and CuI (0.04 mmol) are added. The mixture is stirred at room temperature under an inert atmosphere until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography.[9]

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the catalytic cycles of the key cross-coupling reactions and a typical experimental workflow.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Base (e.g., NaOEt) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R'(L2) Transmetalation R'-B(OR)2 Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination Ar-R' Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X [Ar-Pd(II)-NHR'R''](L2)X [Ar-Pd(II)-NHR'R''](L2)X Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NHR'R''](L2)X Amine Coordination HNR'R'' Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-NHR'R''](L2)X->Ar-Pd(II)-NR'R''(L2) Deprotonation Base Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-X Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2) Ar-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR' R'-C≡C-H R'-C≡C-H Cu-C≡CR' Cu-C≡CR' R'-C≡C-H->Cu-C≡CR' Deprotonation Cu(I), Base Cu-C≡CR'->Ar-Pd(II)-X(L2) Transmetalation Experimental_Workflow start Reaction Setup reaction Heating & Stirring start->reaction monitoring Reaction Monitoring (TLC/GC/LCMS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end Final Product analysis->end

References

A Comparative Guide to the Biological Activities of 1-(3-Iodo-4-methylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of various derivatives synthesized from the parent compound, 1-(3-Iodo-4-methylphenyl)ethanone. While specific experimental data for derivatives of this exact starting material is limited in publicly available literature, this document extrapolates from studies on structurally similar compounds, particularly those bearing iodo and methyl substitutions on the phenyl ring. The guide focuses on key classes of derivatives: chalcones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which are frequently synthesized from acetophenone precursors and are known to exhibit a wide range of pharmacological effects.

The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this chemical scaffold, providing insights into potential areas of biological activity and the experimental methods used to assess them.

Overview of Potential Biological Activities

Derivatives of substituted acetophenones, including chalcones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, are well-documented for their diverse biological activities. The presence of a halogen, such as iodine, and an alkyl group, such as methyl, on the phenyl ring can significantly influence the lipophilicity, electronic properties, and steric profile of the molecule, thereby modulating its interaction with biological targets. The primary biological activities explored for these classes of compounds include anticancer, antimicrobial, and anti-inflammatory effects.

Experimental Workflow for Synthesis and Evaluation

The general workflow for investigating the biological activity of these derivatives is outlined below.

Experimental Workflow Start This compound Chalcone Chalcone Synthesis (Claisen-Schmidt) Start->Chalcone Oxadiazole 1,3,4-Oxadiazole Synthesis Start->Oxadiazole Thiadiazole 1,3,4-Thiadiazole Synthesis Start->Thiadiazole BioAssay Biological Activity Screening (Anticancer, Antimicrobial, etc.) Chalcone->BioAssay Oxadiazole->BioAssay Thiadiazole->BioAssay Data Data Analysis (IC50, MIC) BioAssay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Comparative Biological Activity Data

The following tables summarize the biological activities of chalcone, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives with substitutions that are structurally related to a 3-iodo-4-methylphenyl moiety. It is important to note that these are representative examples and the activity of specific derivatives of this compound would require dedicated synthesis and testing.

Table 1: Anticancer Activity of Related Derivatives
Derivative ClassSubstitution PatternCancer Cell LineActivity (IC50/GI50)Reference Compound
Chalcone4'-alkoxyPC-3, MCF-78.08 - 13.75 µM[1]-
ChalconeChalcone-piperazine-1-carbodithioate-Potent antiproliferative activity[1]-
1,3,4-Oxadiazole2,5-disubstitutedA549, C6<0.14 - 13.04 µM[2]Cisplatin[2]
1,3,4-OxadiazoleNaphthalene hybrids-Potential VEGFR-2 inhibitors-
1,3,4-ThiadiazoleCiprofloxacin-basedMCF-7, SKOV-3, A5492.79 - 15.7 µM[3]-
1,3,4-ThiadiazoleHonokiol-basedA549, MDA-MB-2311.62 - 10.21 µM[3]Honokiol[3]
Table 2: Antimicrobial Activity of Related Derivatives
Derivative ClassSubstitution PatternMicroorganismActivity (MIC)Reference Compound
ChalconeHydroxylatedS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicansBroad spectrum activity[4]-
1,3,4-Thiadiazole2-Amino-5-substitutedE. coli, P. aeruginosa, S. faecalis, S. aureus126 - 1024 µg/mL[5]-
1,3,4-ThiadiazoleChloro-substitutedVarious bacteriaModerate activityAmpicillin trihydrate
1,3,4-ThiadiazoleBenzimidazole scaffoldP. aeruginosa12.5 µg/mL[5]-

Signaling Pathways in Anticancer Activity

Several signaling pathways are implicated in the anticancer effects of these heterocyclic compounds. The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways are common targets. Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA Transcription Gene Transcription (Inflammation, Survival) Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1) Stimuli->IKK Derivative 1,3,4-Oxadiazole Derivative Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by some 1,3,4-oxadiazole derivatives.

Detailed Experimental Protocols

The following are representative protocols for key biological assays mentioned in this guide.

Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the test compound.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Inhibition of Protein Denaturation

This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[6][7][8][9][10]

  • Reaction Mixture: Prepare a reaction mixture consisting of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).[9] A control group consists of the BSA solution without the test compound.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.4.[9]

  • Incubation: Incubate the samples at 37°C for 20 minutes.[7]

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.[6][7]

  • Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.[6][7]

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[7]

Enzyme Inhibition: Catechol-O-Methyltransferase (COMT) Assay

This assay measures the inhibition of COMT, an enzyme involved in the metabolism of catecholamines.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant human S-COMT, MgCl₂, DTT, S-adenosyl-L-methionine (SAM), a fluorescent substrate (e.g., 3-BTD), and varying concentrations of the test compound in a suitable buffer (e.g., PBS pH 7.4).[11]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[12]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., 0.4M Sodium Borate, pH 10.0).[12]

  • Detection: Measure the product formation. For a fluorescent assay, this would involve measuring the fluorescence intensity. For a spectrophotometric assay, the absorbance is measured at a specific wavelength (e.g., 344 nm for the O-methylated product of 3,4-dihydroxyacetophenone).[12]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.

Conclusion

The derivatives of this compound, particularly chalcones, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, represent a promising scaffold for the development of new therapeutic agents. The existing literature on analogous structures suggests a high potential for significant anticancer, antimicrobial, and anti-inflammatory activities. The presence of the iodo and methyl groups offers opportunities for fine-tuning the pharmacological properties of these derivatives.

Further research, involving the synthesis and rigorous biological evaluation of a library of these specific derivatives, is warranted to fully elucidate their therapeutic potential and to establish clear structure-activity relationships. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.

References

X-ray Crystal Structure of 1-(3-Iodo-4-methylphenyl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of crystallographic databases and scientific literature has revealed no publicly available experimental X-ray crystal structures for 1-(3-Iodo-4-methylphenyl)ethanone or its direct 3-bromo and 3-chloro analogues. This guide will instead present a comparative analysis of a closely related derivative, 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone, to provide context and demonstrate the principles of crystallographic comparison. We will also discuss the standard experimental protocols involved in such structural determinations.

While direct comparison of the halogenated series is not currently possible due to the absence of published experimental data, the analysis of structurally similar compounds offers valuable insights for researchers in drug development and materials science.

Comparison of Crystallographic Data

To illustrate the data that would be presented in a comparative guide, the crystallographic information for 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone is provided below. Should the crystal structures of the target halogenated compounds become available, a similar table would be constructed to compare key parameters.

Parameter1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone[1]
Chemical FormulaC₁₅H₁₄O₃S
Formula Weight274.32
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.5555 (12)
b (Å)10.1981 (11)
c (Å)22.843 (2)
α (°)90
β (°)90
γ (°)90
Volume (ų)2692.0 (5)
Z8
Temperature (K)296
RadiationCu Kα (λ = 1.54178 Å)
R-factor0.045

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps, from synthesis to data analysis. The general protocol is outlined below.

Synthesis and Crystallization

The synthesis of 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone has been reported, though specific details for the crystallization process for diffraction-quality single crystals can vary.[1] Typically, a suitable solvent or solvent system is chosen in which the compound has moderate solubility. Slow evaporation of the solvent at a constant temperature is a common method to encourage the growth of large, well-ordered crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.

X-ray Data Collection and Structure Refinement

Single crystals are mounted on a goniometer and placed in a stream of X-rays. A modern diffractometer, such as a Bruker SMART APEXII CCD area-detector, is commonly used for data collection.[1] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded at various orientations.

The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². In the case of 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone, the structure was refined to a final R-factor of 0.045.[1]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the X-ray crystal structure of a small molecule.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure

A typical workflow for X-ray crystal structure determination.
Logical Relationship for Halogen Derivative Comparison

This diagram illustrates the logical framework for comparing the crystal structures of halogenated derivatives, which could be applied if the data were available.

logical_relationship cluster_derivatives Halogenated Derivatives cluster_comparison Comparative Analysis parent 1-(4-methylphenyl)ethanone Core Structure iodo This compound parent->iodo Iodination bromo 1-(3-Bromo-4-methylphenyl)ethanone parent->bromo Bromination chloro 1-(3-Chloro-4-methylphenyl)ethanone parent->chloro Chlorination unit_cell Unit Cell Parameters iodo->unit_cell space_group Space Group iodo->space_group packing Crystal Packing iodo->packing intermolecular Intermolecular Interactions iodo->intermolecular bromo->unit_cell bromo->space_group bromo->packing bromo->intermolecular chloro->unit_cell chloro->space_group chloro->packing chloro->intermolecular

A logical framework for comparing halogenated derivatives.

References

A Comparative Guide to the Purity Assessment of 1-(3-Iodo-4-methylphenyl)ethanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of 1-(3-Iodo-4-methylphenyl)ethanone, a substituted acetophenone derivative. The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing, ensuring safety and efficacy.[1][2] This document outlines a detailed HPLC method, compares it with alternative technologies, and provides the necessary experimental protocols and data presentation formats to assist researchers in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) Method Protocol

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of organic compounds, including aromatic ketones.[3][4][5] It separates compounds based on their hydrophobicity.[5][6] The following protocol is a robust starting point for the purity assessment of this compound.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition (80:20 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak identification can be confirmed by comparing the retention time with that of a reference standard.

Potential Impurities

While specific impurities depend on the synthetic route, potential related substances for this compound could include:

  • Starting materials: e.g., 3-Iodo-4-methyltoluene

  • Isomers: e.g., 1-(2-Iodo-4-methylphenyl)ethanone

  • By-products from side reactions: e.g., di-iodinated or demethylated species.

  • Degradation products: Formed upon exposure to light, heat, or oxygen.[3]

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, and the nature of the impurities.

Technique Principle Strengths for Purity Assessment Limitations Typical Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.- High resolution and sensitivity for quantitative analysis.[7] - Robust and reproducible. - Well-suited for non-volatile and thermally labile compounds.- Requires chromophores for UV detection. - Does not provide definitive structural information for unknown impurities.Routine quality control, purity assay, and stability testing.
Gas Chromatography (GC-FID) Separation of volatile compounds in the gas phase.[7]- Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[1][7] - High resolution and sensitivity with a Flame Ionization Detector (FID).- Not suitable for non-volatile or thermally unstable compounds. - Requires derivatization for some polar compounds.Analysis of residual solvents and volatile organic impurities.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection capabilities of mass spectrometry.- Provides molecular weight information, aiding in the identification of unknown impurities.[9][10] - High sensitivity and selectivity.[2]- More complex and expensive instrumentation. - Quantitative response can be variable without appropriate standards.Impurity identification and characterization, especially for unknown peaks.[9][11]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard for each analyte.[12]- Provides both structural and quantitative information.[12][13] - Can be used as a primary method for purity assessment. - Universal detector for molecules with NMR-active nuclei.[13]- Lower sensitivity compared to chromatographic methods. - Requires highly pure internal standards for absolute quantification. - Complex mixtures can lead to overlapping signals.Purity determination of reference standards and structural elucidation of impurities.[13][14]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Conclusion

For routine purity assessment of this compound, HPLC with UV detection offers a robust, sensitive, and reproducible method for quantifying the main component and known impurities. When unknown impurities are detected, hyphenated techniques such as LC-MS are invaluable for structural elucidation. GC is a complementary technique, essential for the analysis of volatile impurities like residual solvents. qNMR , while less sensitive, provides an excellent orthogonal method for the absolute purity determination of reference materials and for confirming the structure of isolated impurities. A combination of these techniques provides a comprehensive impurity profile, ensuring the quality and safety of the target compound.

References

A Comparative Guide to the Synthesis of 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-(3-Iodo-4-methylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. The routes are evaluated based on experimental data for yield, regioselectivity, and reaction conditions.

Executive Summary

Two principal synthetic strategies for this compound are presented: the Friedel-Crafts acylation of 2-iodotoluene and the direct iodination of 4-methylacetophenone. While both methods offer viable pathways to the target molecule, they exhibit distinct advantages and disadvantages in terms of product distribution, reagent handling, and overall efficiency. The Friedel-Crafts acylation of 2-iodotoluene directly yields the desired product as a major isomer, simplifying purification. In contrast, the direct iodination of 4-methylacetophenone requires careful control of reaction conditions to achieve the desired regioselectivity.

Comparative Data

ParameterRoute 1: Friedel-Crafts Acylation of 2-IodotolueneRoute 2: Direct Iodination of 4-Methylacetophenone
Starting Material 2-Iodotoluene4-Methylacetophenone
Acylating/Iodinating Agent Acetyl ChlorideN-Iodosuccinimide (NIS)
Catalyst/Acid Aluminum Chloride (AlCl₃)Trifluoroacetic Acid (TFA)
Solvent DichloromethaneAcetonitrile
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Time Not specified3 hours
Yield of desired product Not specified, but is a major product95%
Key Advantages Direct formation of the target compound as a major isomer.High yield of the desired product. Milder reaction conditions.
Key Disadvantages Formation of isomeric byproducts requiring separation. Use of a strong Lewis acid (AlCl₃) which is moisture sensitive.Requires a specific and regioselective iodination method. Potential for side reactions if not controlled properly.

Synthetic Route Analysis

Route 1: Friedel-Crafts Acylation of 2-Iodotoluene

This classical approach utilizes the electrophilic aromatic substitution of 2-iodotoluene with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride. The reaction proceeds to form a mixture of isomeric products.

The primary products of the Friedel-Crafts acetylation of 2-iodotoluene are 3-iodo-4-methylacetophenone and 4-iodo-3-methylacetophenone.[1] The formation of the desired 3-iodo-4-methyl isomer is favored due to the directing effects of the methyl and iodo substituents on the aromatic ring. However, the separation of these isomers is a critical consideration for this route.

2-Iodotoluene 2-Iodotoluene Intermediate_Complex Acylium Ion Complex 2-Iodotoluene->Intermediate_Complex Acetyl Chloride Acetyl Chloride Acetyl Chloride->Intermediate_Complex AlCl3 AlCl3 AlCl3->Intermediate_Complex Catalyst Product_Mixture Isomeric Mixture Intermediate_Complex->Product_Mixture Electrophilic Aromatic Substitution 3-Iodo-4-methylacetophenone 3-Iodo-4-methylacetophenone Product_Mixture->3-Iodo-4-methylacetophenone Major Isomer 4-Iodo-3-methylacetophenone 4-Iodo-3-methylacetophenone Product_Mixture->4-Iodo-3-methylacetophenone Minor Isomer 4-Methylacetophenone 4-Methylacetophenone Product This compound 4-Methylacetophenone->Product NIS N-Iodosuccinimide Iodinating_Species Electrophilic Iodine Species NIS->Iodinating_Species TFA TFA TFA->Iodinating_Species Catalyst Iodinating_Species->Product Electrophilic Aromatic Substitution

References

Safety Operating Guide

Proper Disposal of 1-(3-Iodo-4-methylphenyl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 1-(3-Iodo-4-methylphenyl)ethanone is classified as a halogenated organic compound and requires disposal as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Improper disposal can lead to environmental contamination and potential harm to aquatic life.[1] This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is critical to avoid skin and eye irritation.[1]

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant gloves (e.g., Nitrile rubber, Viton™). Always check the manufacturer's breakthrough time.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat is required to protect from splashes.
Ventilation All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

In case of a spill:

  • Small spills: Absorb with an inert, non-combustible material such as sand or vermiculite.[3] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Large spills: Evacuate the area and follow your institution's emergency spill response procedures.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous-waste disposal contractor.[1] The following steps outline the process for accumulating and preparing the waste for collection.

Experimental Protocol for Waste Segregation and Collection:

  • Container Selection:

    • Obtain a designated, compatible waste container. Polyethylene or glass containers are typically suitable.[3]

    • Ensure the container has a secure, tight-fitting lid to prevent leaks and evaporation.[4][5]

    • Do not use metal containers, as halogenated compounds can degrade and produce acids that may corrode the metal.[3]

  • Waste Segregation:

    • This compound is a halogenated organic compound .[6] It must be collected in a waste stream specifically designated for halogenated organics.[2][4][6]

    • Crucially, do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[2]

    • Avoid mixing with other incompatible waste streams such as strong acids, bases, oxidizers, or heavy metals.[2][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".[2][7]

    • The label must include the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[4]

    • If other halogenated solvents are added to the same container, list all constituents and their approximate percentages.[6][7]

  • Accumulation:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]

    • The SAA should be in a secondary containment tray to prevent the spread of any potential leaks.

    • Keep the container closed at all times, except when adding waste.[2][4]

  • Request for Disposal:

    • Once the container is nearly full (approximately 75-80%), or as per your institution's guidelines, arrange for pickup by your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2]

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or attaching a specific waste tag.[2]

III. Disposal Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Start: Have this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select a Compatible Halogenated Waste Container C->D E Is the waste purely This compound? D->E F Add to designated 'Halogenated Organic Waste' container E->F Yes E->F No, but is halogenated mixture G Label container with: 'Hazardous Waste' 'this compound' F->G H Store container in a Satellite Accumulation Area (SAA) with secondary containment G->H I Is container full? H->I I->H No, continue to add waste as needed J Arrange for pickup by EHS or licensed contractor I->J Yes K End: Waste Properly Disposed J->K

References

Personal protective equipment for handling 1-(3-Iodo-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-(3-Iodo-4-methylphenyl)ethanone

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is summarized in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling halogenated organic compounds.[2][3] Butyl or Viton gloves offer superior protection against aromatic compounds and ketones but may be less dexterous.[4][5] PVA gloves are effective against ketones but should not be used with water-based solutions.[4][6][7]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn at all times.[2] Ensure it is fully buttoned.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][9]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks associated with this compound.

Preparation and Weighing
  • Engineering Controls : Conduct all manipulations of the solid compound within a certified chemical fume hood.[8]

  • PPE : Wear all PPE as specified in the table above.

  • Procedure :

    • Designate a specific area within the fume hood for handling the compound.

    • Carefully weigh the required amount of this compound on a tared weigh boat.

    • Avoid generating dust. If the compound is a fine powder, handle it with extra care.

    • Clean any spills immediately using an appropriate absorbent material.[9]

Dissolution and Reaction Setup
  • Solvent Selection : Use the appropriate solvent as dictated by the experimental protocol.

  • Procedure :

    • Add the weighed compound to the reaction vessel inside the fume hood.

    • Slowly add the solvent to the vessel.

    • If heating is required, use a well-controlled heating mantle and ensure the setup is secure.

    • Keep the reaction vessel clearly labeled with the contents and any associated hazards.[10]

Post-Reaction Work-up and Purification
  • Handling Solutions : Treat all solutions containing the compound as hazardous.

  • Procedure :

    • Perform all extractions, washes, and other work-up procedures within the fume hood.

    • Be mindful of potential pressure buildup during extractions.

    • For purification via chromatography, ensure the column is set up securely within the fume hood.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste :

    • Place any solid waste, including contaminated weigh boats, gloves, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.[8][10]

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic solvents.[10]

    • Do not mix with non-halogenated waste streams.

Container Management
  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[10]

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials. The containers should be kept closed except when adding waste.

Final Disposal
  • Procedure :

    • Once the waste container is full, arrange for its collection by the institution's environmental health and safety (EHS) department.

    • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Experimental Workflow and Safety Relationships

The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.

HandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh Compound b->c d Dissolution c->d e Reaction d->e f Work-up e->f g Segregate Waste f->g h Clean Equipment g->h i Doff PPE h->i j Dispose of Waste i->j

Caption: Step-by-step workflow for handling this compound.

SafetyLogic cluster_hazards Potential Hazards cluster_controls Control Measures substance This compound inhalation Inhalation substance->inhalation ingestion Ingestion substance->ingestion skin_contact Skin Contact substance->skin_contact eye_contact Eye Contact substance->eye_contact fume_hood Fume Hood fume_hood->inhalation prevents gloves Gloves gloves->skin_contact prevents goggles Goggles goggles->eye_contact prevents lab_coat Lab Coat lab_coat->skin_contact minimizes

Caption: Relationship between hazards and control measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.